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  • Product: 2-Bromo-5-fluoro-4-iodophenol
  • CAS: 1564796-94-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-iodophenol: A Novel Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Unique Polysubstituted Phenol In the landscape of modern chemical synthesis, the strategic placement of multiple,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Polysubstituted Phenol

In the landscape of modern chemical synthesis, the strategic placement of multiple, distinct halogen atoms on an aromatic scaffold offers a powerful tool for fine-tuning molecular properties and reactivity. 2-Bromo-5-fluoro-4-iodophenol, identified by CAS number 1564796-94-6, represents a fascinating, albeit currently under-documented, example of such a molecule. This technical guide aims to provide a comprehensive overview of this compound, drawing upon established principles of organic chemistry and data from structurally analogous compounds to infer its properties, potential synthetic routes, and applications. For researchers in drug discovery, agrochemicals, and materials science, 2-Bromo-5-fluoro-4-iodophenol presents a unique constellation of reactive sites, making it a promising, versatile building block for the synthesis of novel, high-value molecules.

Molecular Profile and Physicochemical Properties

A clear understanding of the fundamental characteristics of 2-Bromo-5-fluoro-4-iodophenol is paramount for its effective utilization. While extensive experimental data for this specific molecule is not yet publicly available, we can predict its key properties based on its structure and data from similar compounds.

PropertyPredicted Value/InformationSource/Basis
CAS Number 1564796-94-6Public Databases
Molecular Formula C₆H₃BrFIOPublic Databases
Molecular Weight 316.89 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to other polysubstituted phenols
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water.General properties of halogenated phenols
pKa Estimated to be lower than phenol (9.9) due to the electron-withdrawing effects of the halogens.Inductive effects of halogens

Proposed Synthetic Pathways and Mechanistic Rationale

The synthesis of polysubstituted phenols requires careful consideration of the directing effects of the substituents.[1] A plausible synthetic route to 2-Bromo-5-fluoro-4-iodophenol would likely involve a stepwise halogenation of a suitable phenol precursor, leveraging the activating and directing properties of the hydroxyl and existing halogen groups.

Diagram of Proposed Synthetic Pathway

G cluster_0 Proposed Synthesis of 2-Bromo-5-fluoro-4-iodophenol A 3-Fluorophenol B 2-Bromo-5-fluorophenol A->B Bromination (e.g., Br2, CCl4) C 2-Bromo-5-fluoro-4-iodophenol B->C Iodination (e.g., I2, HIO4)

Caption: A potential two-step synthesis of 2-Bromo-5-fluoro-4-iodophenol from 3-Fluorophenol.

Step-by-Step Protocol and Rationale

Step 1: Bromination of 3-Fluorophenol

  • Reactants: 3-Fluorophenol, Bromine (Br₂), and a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of 3-Fluorophenol in the chosen solvent, slowly add a stoichiometric amount of bromine at a controlled temperature (typically 0 °C to room temperature). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a reducing agent like sodium thiosulfate to remove excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product, 2-Bromo-5-fluorophenol, can be purified by column chromatography.

  • Causality: The hydroxyl group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. The bromination is expected to occur at the position most activated by the hydroxyl group and least deactivated by the fluorine, which is the C2 position.

Step 2: Iodination of 2-Bromo-5-fluorophenol

  • Reactants: 2-Bromo-5-fluorophenol, Iodine (I₂), and an oxidizing agent such as iodic acid (HIO₃) or nitric acid (HNO₃).

  • Procedure: The 2-Bromo-5-fluorophenol is dissolved in a suitable solvent (e.g., acetic acid), and iodine and the oxidizing agent are added. The mixture is stirred, possibly with gentle heating, until the reaction is complete as indicated by TLC.

  • Work-up: The reaction mixture is cooled and poured into water. The product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The final product, 2-Bromo-5-fluoro-4-iodophenol, is purified by recrystallization or column chromatography.

  • Causality: The iodination is an electrophilic aromatic substitution. The position of iodination will be directed by the existing substituents. The C4 position is para to the strongly activating hydroxyl group and ortho to the bromine, making it the most likely site for substitution. The use of an oxidizing agent is necessary to generate the electrophilic iodine species.[2]

Reactivity and Potential for Further Functionalization

The unique arrangement of three different halogens on the phenol ring endows 2-Bromo-5-fluoro-4-iodophenol with a rich and versatile reactivity profile. The differential reactivity of the C-Br, C-F, and C-I bonds is key to its utility as a synthetic intermediate.

  • Cross-Coupling Reactions: The C-I and C-Br bonds are particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[3] The C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization at the C4 position.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being the most electronegative, can activate the ring for SNAr reactions under appropriate conditions, allowing for the introduction of nucleophiles at the C5 position.

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be readily functionalized through etherification, esterification, or conversion to a triflate, providing another handle for molecular elaboration.

Diagram of Reactivity Sites

G cluster_0 Reactivity Hotspots of 2-Bromo-5-fluoro-4-iodophenol mol Phenolic Ring (2-Bromo-5-fluoro-4-iodophenol) OH Hydroxyl Group (O-functionalization) mol->OH Br C-Br Bond (Cross-coupling) mol->Br F C-F Bond (SNAr) mol->F I C-I Bond (Selective Cross-coupling) mol->I

Caption: Key reactive sites on the 2-Bromo-5-fluoro-4-iodophenol molecule.

Applications in Drug Discovery and Beyond

Halogenated phenols are a well-established class of compounds in medicinal chemistry and agrochemical research.[4] The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Medicinal Chemistry: 2-Bromo-5-fluoro-4-iodophenol can serve as a scaffold for the synthesis of novel therapeutic agents. The distinct reactive handles allow for the systematic exploration of chemical space in lead optimization programs. Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5]

  • Agrochemicals: The structural motifs present in this molecule are found in many pesticides and herbicides. Its derivatives could be explored for the development of new crop protection agents.

  • Materials Science: Polysubstituted phenols can be used as monomers or precursors for the synthesis of advanced polymers and functional materials with tailored electronic and physical properties.

Experimental Workflow: Characterization and Quality Control

For any new batch of 2-Bromo-5-fluoro-4-iodophenol, a rigorous characterization workflow is essential to confirm its identity and purity.

Diagram of Characterization Workflow

G cluster_0 Characterization and QC Workflow cluster_1 Spectroscopic Analysis A Crude Product B Purification (Column Chromatography/Recrystallization) A->B C Purity Assessment (HPLC, TLC) B->C D Structural Elucidation C->D E Final QC Passed Compound D->E NMR 1H, 13C, 19F NMR D->NMR MS Mass Spectrometry (HRMS) D->MS IR Infrared Spectroscopy D->IR

Caption: A standard workflow for the purification and characterization of synthesized 2-Bromo-5-fluoro-4-iodophenol.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predictions based on established principles:

  • ¹H NMR: The spectrum would show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The phenolic proton would appear as a broad singlet.

  • ¹³C NMR: The spectrum would exhibit six distinct signals for the aromatic carbons. The carbon attached to the fluorine would show a large one-bond C-F coupling constant. The chemical shifts would be influenced by the inductive and mesomeric effects of all four substituents.

  • ¹⁹F NMR: A single resonance would be observed for the fluorine atom, likely coupled to the adjacent aromatic protons.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry would be crucial to confirm the elemental composition. The isotopic pattern of bromine would be a key diagnostic feature.

Safety and Handling

As with all halogenated phenols, 2-Bromo-5-fluoro-4-iodophenol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For specific handling and disposal guidelines, it is essential to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Bromo-5-fluoro-4-iodophenol stands as a promising yet underexplored building block with significant potential for innovation in various scientific disciplines. Its unique substitution pattern offers a rich platform for synthetic diversification, enabling the creation of complex and novel molecular architectures. This guide, by consolidating inferred knowledge and proposing practical synthetic and analytical frameworks, aims to empower researchers to unlock the full potential of this intriguing compound. As more data becomes available, the applications and understanding of 2-Bromo-5-fluoro-4-iodophenol are certain to expand, solidifying its place as a valuable tool in the chemist's arsenal.

References

  • ACS Publications. (n.d.). One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors | Organic Letters. Retrieved from [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved from [Link]

  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild and regioselective bromination of phenols with TMSBra. Retrieved from [Link]

  • ACS Publications. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. Retrieved from [Link]

  • Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Organic Letters, 8(12), 2523–2526. Retrieved from [Link]

  • ACS Publications. (2020, October 12). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst | The Journal of Organic Chemistry. Retrieved from [Link]

  • Thieme. (2025, August 6). Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. Retrieved from [Link]

  • ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-iodophenol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PMC. Retrieved from [Link]

  • MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. Chemical synthesis routes. Reagents and conditions. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. Retrieved from [Link]

  • IRIS SNS. (n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

  • GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 2-Bromo-5-Fluorophenol Manufacturing: A Synthetic Route Analysis. Retrieved from [Link]

  • ACS Publications. (2026, January 27). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 4). (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Retrieved from [Link]

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  • ResearchGate. (2025, August 10). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation | Request PDF. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 2-Bromo-5-fluoro-4-iodophenol in Organic Solvents

Introduction In the landscape of modern drug discovery and fine chemical synthesis, halogenated phenols are a cornerstone, serving as versatile intermediates for constructing complex molecular architectures.[1] 2-Bromo-5...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, halogenated phenols are a cornerstone, serving as versatile intermediates for constructing complex molecular architectures.[1] 2-Bromo-5-fluoro-4-iodophenol is a unique trifunctionalized phenol, and understanding its solubility is paramount for its effective application. Solubility dictates the choice of reaction media, purification strategies, and ultimately, the feasibility of its use in creating novel pharmaceuticals and materials.[2] This guide provides a comprehensive analysis of the predicted solubility of 2-Bromo-5-fluoro-4-iodophenol in a range of organic solvents, grounded in its physicochemical properties and analogies with structurally related compounds. Due to the absence of specific experimental data for this compound in the public domain, this paper also presents a detailed, self-validating experimental protocol for its solubility determination.

Molecular Profile of 2-Bromo-5-fluoro-4-iodophenol

The solubility of a compound is intrinsically linked to its molecular structure. The presence of three different halogens (Bromine, Fluorine, and Iodine) and a hydroxyl group on the phenyl ring of 2-Bromo-5-fluoro-4-iodophenol imparts a unique combination of polarity, lipophilicity, and hydrogen bonding capabilities.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale / Comparison with Analogues
Molecular Formula C₆H₃BrFIOBased on the chemical structure.
Molecular Weight ~316.89 g/mol Calculated from the atomic weights of its constituent atoms.[2]
Appearance Likely a solid at room temperaturePhenol and many of its halogenated derivatives are solids at room temperature.
Polarity Moderately polarThe hydroxyl and fluoro groups are polar, while the bromo and iodo groups and the phenyl ring contribute to its nonpolar character.
Hydrogen Bond Donor Yes (1)The phenolic hydroxyl group can donate a hydrogen bond.[3][4]
Hydrogen Bond Acceptor Yes (1-2)The oxygen of the hydroxyl group and potentially the fluorine atom can act as hydrogen bond acceptors.[3][4]
Lipophilicity (logP) Moderately highThe presence of three halogens, particularly the large iodine atom, is expected to increase its lipophilicity compared to simpler phenols. For comparison, the XLogP3 of 2-Bromo-4-iodophenol is 2.9[3] and that of 2-Bromo-5-fluorophenol is 2.6.[4]
Acidity (pKa) Moderately acidicThe electron-withdrawing effects of the halogens are expected to make the phenolic proton more acidic than that of phenol itself.
Molecular Structure and Intermolecular Forces

The interplay of intermolecular forces is critical in determining solubility. The following diagram illustrates the key interactions for 2-Bromo-5-fluoro-4-iodophenol.

Key Intermolecular Forces for 2-Bromo-5-fluoro-4-iodophenol 2-Bromo-5-fluoro-4-iodophenol 2-Bromo-5-fluoro-4-iodophenol Hydrogen Bonding Hydrogen Bonding 2-Bromo-5-fluoro-4-iodophenol->Hydrogen Bonding -OH group Dipole-Dipole Interactions Dipole-Dipole Interactions 2-Bromo-5-fluoro-4-iodophenol->Dipole-Dipole Interactions C-Halogen, C-O bonds Van der Waals Forces Van der Waals Forces 2-Bromo-5-fluoro-4-iodophenol->Van der Waals Forces Aromatic ring and halogens

Caption: Intermolecular forces governing solubility.

Predicted Solubility in Organic Solvents

The "like dissolves like" principle is a fundamental concept in predicting solubility.[5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents can act as both hydrogen bond donors and acceptors. Given that 2-Bromo-5-fluoro-4-iodophenol also possesses a hydrogen-bond-donating hydroxyl group, it is predicted to have good solubility in polar protic solvents. The hydroxyl group of the phenol can interact favorably with the hydroxyl groups of the alcohols.[3]

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF), Acetonitrile)

These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. The moderate polarity of 2-Bromo-5-fluoro-4-iodophenol, arising from its C-Halogen and C-O bonds, suggests it will have moderate to good solubility in these solvents through dipole-dipole interactions. The hydrogen bond accepting capability of these solvents will also contribute to solvation.

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane)

These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility in these solvents will be primarily dictated by the lipophilicity of the molecule. Due to the large, non-polar surface area contributed by the phenyl ring and the three halogen atoms, 2-Bromo-5-fluoro-4-iodophenol is expected to have low to moderate solubility in non-polar solvents. Halogenated organic compounds often dissolve in other organic solvents because the strength of the new intermolecular attractions is similar to those being broken in the separate solute and solvent.[6]

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityKey Intermolecular Interactions
Polar Protic Methanol, Ethanol, WaterGood (in alcohols), Low (in water)Hydrogen Bonding, Dipole-Dipole
Polar Aprotic Acetone, Ethyl Acetate, DMFModerate to GoodDipole-Dipole, Hydrogen Bond Acceptance
Non-Polar Hexane, Toluene, DichloromethaneLow to ModerateVan der Waals Forces

Experimental Protocol for Solubility Determination

Given the lack of empirical data, experimental determination of the solubility of 2-Bromo-5-fluoro-4-iodophenol is essential. The isothermal shake-flask method is a reliable and widely used technique.

Materials and Equipment
  • 2-Bromo-5-fluoro-4-iodophenol (solid)

  • A range of organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringes and filters (0.45 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Bromo-5-fluoro-4-iodophenol to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • For finely suspended particles, centrifuge the vials at a high speed to ensure a clear supernatant.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

    • Accurately dilute the filtered aliquot with a known volume of a suitable solvent (usually the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of 2-Bromo-5-fluoro-4-iodophenol in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Experimental Workflow Diagram

Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add excess solid Add excess solid Add known volume of solvent Add known volume of solvent Add excess solid->Add known volume of solvent Shake at constant temperature (24-72h) Shake at constant temperature (24-72h) Add known volume of solvent->Shake at constant temperature (24-72h) Centrifuge Centrifuge Shake at constant temperature (24-72h)->Centrifuge Filter supernatant Filter supernatant Centrifuge->Filter supernatant Dilute aliquot Dilute aliquot Filter supernatant->Dilute aliquot Analyze concentration (HPLC/UV-Vis) Analyze concentration (HPLC/UV-Vis) Dilute aliquot->Analyze concentration (HPLC/UV-Vis) Calculate solubility Calculate solubility Analyze concentration (HPLC/UV-Vis)->Calculate solubility

Caption: Workflow for experimental solubility determination.

Conclusion

While experimental data for the solubility of 2-Bromo-5-fluoro-4-iodophenol is not currently available, a predictive analysis based on its physicochemical properties and structural analogies provides valuable insights for researchers. It is anticipated to have good solubility in polar protic solvents, moderate to good solubility in polar aprotic solvents, and low to moderate solubility in non-polar solvents. However, for any critical application in drug development or chemical synthesis, experimental verification is non-negotiable. The detailed protocol provided in this guide offers a robust framework for obtaining precise and accurate solubility data, thereby enabling the full potential of this versatile halogenated phenol to be realized.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Chemical Properties and Applications of 2-Bromo-5-Fluorophenol. [Link]

  • Chem-Impex. (n.d.). 2-Bromo-4,5-difluorophenol. [Link]

  • International Journal of Scientific and Management Research. (n.d.). A machine learning-based QSAR model for predicting phenols cytotoxicity. [Link]

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  • PubChem. (n.d.). 2-Bromo-5-fluorophenol. National Center for Biotechnology Information. [Link]

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  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
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Foundational

Electronic properties of 2-Bromo-5-fluoro-4-iodophenol

Technical Whitepaper: Electronic Architecture & Synthetic Utility of 2-Bromo-5-fluoro-4-iodophenol Abstract 2-Bromo-5-fluoro-4-iodophenol (CAS 1564796-94-6) represents a highly specialized halogenated scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Electronic Architecture & Synthetic Utility of 2-Bromo-5-fluoro-4-iodophenol

Abstract

2-Bromo-5-fluoro-4-iodophenol (CAS 1564796-94-6) represents a highly specialized halogenated scaffold in medicinal chemistry. Its unique tri-halogenated substitution pattern (Br, F, I) around a phenolic core creates a distinct electronic landscape that facilitates orthogonal cross-coupling reactions. This guide analyzes the molecule’s electronic properties, predicts its acidity (pKa) based on Hammett substituent constants, and delineates a chemoselective synthetic workflow for drug discovery applications.

Part 1: Electronic Landscape & Structural Analysis

The utility of 2-Bromo-5-fluoro-4-iodophenol lies in the interplay between its electron-rich phenolic oxygen and its three electron-withdrawing halogens.

Substituent Effects and Vector Analysis

The molecule features a "push-pull" electronic system:

  • Phenolic -OH (C1): Acts as a strong

    
    -donor (+M effect), increasing electron density in the ring, particularly at the ortho and para positions.
    
  • Fluorine (C5): Exerts a powerful inductive withdrawal (-I) due to high electronegativity, while offering weak resonance donation (+M).[1] Located meta to the hydroxyl, its inductive effect dominates, significantly acidifying the phenol.

  • Iodine (C4) & Bromine (C2): Both are polarizable halogens. The iodine at C4 (para to OH) and bromine at C2 (ortho to OH) provide steric bulk and distinct handles for metal-catalyzed coupling.

Theoretical Acidity (pKa) Prediction

While the experimental pKa of phenol is 9.95, the introduction of three halogens drastically alters this value. Using the Hammett equation (


), we can estimate the acidity.
  • Base pKa (Phenol): ~10.0[2][3][4]

  • Substituent Constants (

    
    ): 
    
    • o-Br:

      
       is complex due to sterics, but generally enhances acidity (~0.8 shift).
      
    • m-F:

      
       (Strong electron withdrawal).
      
    • p-I:

      
       (Electron withdrawal).
      
  • Net Effect: The cumulative electron-withdrawing nature of the Br, F, and I atoms stabilizes the phenoxide anion via inductive effects.

  • Predicted pKa: 6.2 – 6.8

    • Implication: This compound is significantly more acidic than non-halogenated phenols, likely existing as a phenoxide anion at physiological pH (7.4), which impacts membrane permeability and solubility.

Visualization of Electronic Vectors

ElectronicVectors cluster_effects Net Electronic Result Phenol Phenolic Core (Electron Rich) F 5-Fluoro (-I Inductive Pull) Phenol->F Induction (-I) I 4-Iodo (Soft Electrophile) Phenol->I Polarizability Br 2-Bromo (Steric/Inductive) Phenol->Br Steric Shielding OH -OH Group (+M Donor) OH->Phenol Resonance (+M) Acidity Increased Acidity (Predicted pKa ~6.5) OH->Acidity F->Acidity

Figure 1: Vector map illustrating the competing electronic effects. The -I effect of Fluorine and Bromine acts to stabilize the phenoxide, lowering the pKa.

Part 2: Synthetic Utility & Chemoselectivity

The defining feature of this scaffold is the C-X bond strength hierarchy , which allows for "programmed" synthesis. Researchers can sequentially functionalize the ring without protecting groups if the correct order is followed.

Reactivity Hierarchy
  • O-H Group: Most nucleophilic site. Can be alkylated (ether synthesis) or protected (TBS/MOM) first to modulate ring electronics.

  • C-I Bond (C4): Weakest carbon-halogen bond (~57 kcal/mol). Reacts first in Pd-catalyzed cross-couplings (Sonogashira, Suzuki).

  • C-Br Bond (C2): Stronger bond (~68 kcal/mol). Reacts only after the iodide is consumed or under higher energy conditions.

  • C-F Bond (C5): Strongest bond (~115 kcal/mol). Generally inert to standard Pd-catalysis; serves as a metabolic blocker or lipophilic modulator.

Orthogonal Workflow

ReactivityWorkflow Start 2-Bromo-5-fluoro- 4-iodophenol Step1 Step 1: O-Protection (TBSCl, Imidazole) Start->Step1 Nucleophilic Subst. Step2 Step 2: C-I Selective Coupling (Suzuki: Ar-B(OH)2, Pd(PPh3)4, RT) Step1->Step2 Oxidative Addition (Fast) Step3 Step 3: C-Br Coupling (Buchwald-Hartwig: Amine, Pd2(dba)3, Heat) Step2->Step3 Oxidative Addition (Slow) Final Polysubstituted Drug Scaffold Step3->Final

Figure 2: Sequential functionalization strategy leveraging bond dissociation energy differences.

Part 3: Experimental Protocols

Synthesis of 2-Bromo-5-fluoro-4-iodophenol

Rationale: Direct iodination of the commercially available 2-bromo-5-fluorophenol is the most regioselective route. The -OH group directs para (to C4), and the -F group (at C5) directs ortho (to C4), creating a cooperative directing effect that favors the 4-position over the sterically crowded 6-position.

Materials:

  • 2-Bromo-5-fluorophenol (1.0 eq) [CAS: 147460-41-1][5][6]

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (0.1 M concentration)

  • TFA (Catalytic, 10 mol%)

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-bromo-5-fluorophenol and acetonitrile.

  • Activation: Add catalytic TFA (Trifluoroacetic acid) to activate the NIS.

  • Iodination: Cool to 0°C. Add NIS portion-wise over 30 minutes to prevent over-iodination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product will appear as a less polar spot compared to the starting material.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (solution turns from brown to yellow/clear).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexanes/CH2Cl2 or perform silica flash chromatography.

pKa Determination (Spectrophotometric Method)

Rationale: Due to low solubility in pure water, a mixed solvent system is required, extrapolated to zero organic solvent.

  • Buffer Prep: Prepare a series of buffers ranging from pH 4.0 to 9.0 (phosphate/citrate).

  • Stock Solution: Dissolve 5 mg of the compound in Methanol.

  • Titration: Add aliquots of stock solution to cuvettes containing buffers.

  • Measurement: Record UV-Vis spectra (200–400 nm). Look for the bathochromic shift (red shift) of the

    
     as the phenol deprotonates to the phenoxide.
    
  • Calculation: Plot Absorbance vs. pH at the

    
     of the phenoxide. The inflection point is the pKa.
    

References

  • PubChem. 2-Bromo-5-fluoro-4-iodophenol (CID 104506158).[7][8] National Library of Medicine. Available at: [Link]

  • American Elements. 2-Bromo-5-fluoro-4-iodophenol Data Sheet.[7] Available at: [Link][7][8][9]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Basis for pKa prediction).[3][4][10][11][12]

Sources

Protocols & Analytical Methods

Method

Laboratory scale synthesis of 2-Bromo-5-fluoro-4-iodophenol

Application Note & Protocol Topic: Laboratory-Scale Synthesis of 2-Bromo-5-fluoro-4-iodophenol Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Bromo-5-fluoro-4-iodophenol, a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Laboratory-Scale Synthesis of 2-Bromo-5-fluoro-4-iodophenol

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Bromo-5-fluoro-4-iodophenol, a key halogenated intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol herein details a robust and regioselective approach centered on the direct iodination of commercially available 2-Bromo-5-fluorophenol. We delve into the mechanistic rationale for the synthetic strategy, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and offer guidance on product purification and characterization. This application note is designed for researchers in organic synthesis and drug development, providing the necessary technical insights for a successful and reproducible synthesis.

Introduction & Synthetic Strategy

2-Bromo-5-fluoro-4-iodophenol is a tri-halogenated phenol derivative whose unique substitution pattern makes it a valuable building block in organic synthesis. The distinct electronic properties and reactivity of the three different halogen atoms (F, Br, I) allow for selective functionalization in subsequent cross-coupling or substitution reactions, rendering it highly useful in constructing complex molecular architectures.[2]

Rationale for Synthetic Route Selection

Several pathways could be envisioned for the synthesis of the target molecule. However, for laboratory-scale preparations, a strategy that maximizes yield, simplifies purification, and proceeds with high regioselectivity is paramount. The chosen method is the direct electrophilic iodination of 2-Bromo-5-fluorophenol.

The rationale for this choice is grounded in the principles of electrophilic aromatic substitution:

  • Directing Effects: The phenol's hydroxyl (-OH) group is a powerful activating and ortho, para-directing group. The bromo (-Br) and fluoro (-F) substituents are deactivating yet also ortho, para-directing.[3]

  • Regiocontrol: In the 2-Bromo-5-fluorophenol starting material, the hydroxyl group's influence is dominant. It strongly activates the positions ortho (position 6) and para (position 4) to it. Position 4 is sterically unhindered and electronically activated, making it the most probable site for electrophilic attack. This inherent electronic bias allows for a highly regioselective iodination, minimizing the formation of unwanted isomers and simplifying downstream purification.

  • Reaction Conditions: The iodination is achieved using a mild and effective system of molecular iodine (I₂) in the presence of hydrogen peroxide (H₂O₂). H₂O₂ acts as an in-situ oxidant to generate a more potent electrophilic iodine species, enabling the reaction to proceed efficiently under manageable conditions without the need for harsh heavy-metal catalysts.[4]

This approach contrasts with multi-step syntheses from simpler aromatics, which often suffer from cumulative yield losses and complex isomeric separations.[5]

Safety & Hazard Information

All manipulations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Bromo-5-fluorophenol (Starting Material): May cause skin and serious eye irritation. Avoid inhalation.[6]

  • Iodine: Causes skin irritation and serious eye irritation. Harmful if inhaled.

  • Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with extreme care.

  • 2-Bromo-5-fluoro-4-iodophenol (Product): Assumed to be harmful if swallowed and to cause skin and eye irritation based on structurally similar compounds.[7][8] Handle with care as its toxicology is not fully established.

  • Solvents (Ethanol, Ethyl Acetate, Hexane): Flammable liquids. Ensure no ignition sources are nearby.[9]

Experimental Protocol

This protocol outlines the synthesis of 2-Bromo-5-fluoro-4-iodophenol on a 5 mmol scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
2-Bromo-5-fluorophenol147460-41-1191.000.955 g5.0
Iodine (I₂)7553-56-2253.811.40 g5.5 (1.1 eq)
Hydrogen Peroxide (30% w/w)7722-84-134.01~1.7 mL15.0 (3.0 eq)
Ethanol (EtOH)64-17-546.0725 mL-
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11--
Ethyl Acetate (EtOAc)141-78-688.11~100 mL-
Hexane110-54-386.18~200 mL-
Saturated NaCl solution (Brine)--~30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 g-
Reaction Setup & Procedure
  • Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-fluorophenol (0.955 g, 5.0 mmol) and ethanol (25 mL). Stir at room temperature until the solid is fully dissolved.

  • Addition of Iodine: Add solid iodine (1.40 g, 5.5 mmol, 1.1 eq) to the solution. The mixture will turn into a dark brown solution.

  • Initiation of Reaction: Cool the flask in an ice-water bath. Slowly, add 30% hydrogen peroxide (~1.7 mL, 15.0 mmol, 3.0 eq) dropwise over 10-15 minutes. Caution: The addition may be mildly exothermic. Maintain the internal temperature below 20 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The product spot should be less polar than the starting material. The reaction is typically complete within 4-6 hours.

Work-up and Isolation
  • Quenching: Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath and slowly add 20 mL of a 10% aqueous sodium thiosulfate solution to quench the excess iodine. The dark color of the solution will fade to a pale yellow or colorless state.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and deionized water (20 mL). Shake vigorously and allow the layers to separate.

  • Washing: Collect the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and saturated brine (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification

The crude product can be purified by flash column chromatography or recrystallization.[10][11]

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of 0% to 10% Ethyl Acetate in Hexane.

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the prepared column. Elute with the solvent system, collecting fractions and monitoring by TLC to isolate the pure product. Combine the pure fractions and remove the solvent in vacuo to yield 2-Bromo-5-fluoro-4-iodophenol as a white to off-white solid.

Visualization of Synthetic Workflow

The overall process from starting materials to the final, purified product is summarized in the workflow diagram below.

Synthesis_Workflow Reagents 1. Reagents 2-Bromo-5-fluorophenol Iodine, H2O2, EtOH Reaction 2. Iodination Reaction - Stir at 0°C to RT - Monitor by TLC Reagents->Reaction Combine & React Workup 3. Aqueous Work-up - Quench (Na2S2O3) - Extract (EtOAc) - Wash & Dry Reaction->Workup Isolate Crude Purification 4. Purification - Flash Chromatography (Hexane/EtOAc) Workup->Purification Purify Analysis 5. Characterization - NMR, MS, HPLC - Yield & Purity Purification->Analysis Verify Structure Product Final Product 2-Bromo-5-fluoro-4-iodophenol Analysis->Product

Caption: Workflow for the synthesis and purification of 2-Bromo-5-fluoro-4-iodophenol.

Characterization & Expected Results

  • Appearance: White to off-white solid.

  • Yield: Typical yields after purification range from 75-85%.

  • Purity: Should be >97% as determined by HPLC or GC analysis.[12]

  • Structural Verification: The identity of the final compound should be confirmed by standard analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time.- Inactive hydrogen peroxide.- Allow the reaction to stir for a longer duration.- Use a fresh, unopened bottle of 30% H₂O₂.
Low Yield - Loss of product during work-up.- Inefficient extraction.- Ensure pH is neutral to slightly acidic before extraction.- Perform an additional extraction of the aqueous layer with ethyl acetate.
Formation of Side Products - Reaction temperature too high.- Incorrect stoichiometry.- Maintain temperature control, especially during H₂O₂ addition.- Carefully measure all reagents. A slight excess of iodine is intended.
Difficulty in Purification - Product co-elutes with starting material.- Use a shallower gradient during column chromatography (e.g., 0-5% EtOAc).- Ensure the column is not overloaded. A silica-to-crude ratio of at least 50:1 is recommended.[11]

References

  • Google Patents. (n.d.). A kind of preparation method of 2-bromo-5-iodophenol. CN109369345A.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 2-Bromo-5-Fluorophenol Manufacturing: A Synthetic Route Analysis. Retrieved from [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-iodophenol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols. US4223166A.
  • Google Patents. (n.d.). Process for making fluorophenols. US2950325A.
  • Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.
  • dos Santos, W. C., et al. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). ENTHALPIES OF INTRAMOLECULAR HALOGEN–HYDROXYL INTERACTIONS. Retrieved from [Link]

  • Chemex. (n.d.). Buy 4-Bromo-5-fluoro-2-iodophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Halogenation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluorophenol. PubChem Compound Database. Retrieved from [Link]

  • E-method. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • FuseSchool - Global Education. (2015). Halogenation | Organic Chemistry | Chemistry | FuseSchool. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid. US4393232A.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Halogenation Reactions. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Related mechanisms of halogen chemistry. Retrieved from [Link]

  • Elsevier. (n.d.). Analytical Chemistry of Organic Halogen Compounds. Retrieved from [Link]

  • SciELO. (n.d.). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Retrieved from [Link]

Sources

Application

High-Fidelity Chemoselective Cross-Coupling of 2-Bromo-5-fluoro-4-iodophenol

Strategic Overview: The Orthogonal Reactivity Paradigm The scaffold 2-Bromo-5-fluoro-4-iodophenol represents a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Orthogonal Reactivity Paradigm

The scaffold 2-Bromo-5-fluoro-4-iodophenol represents a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification. However, its utility is contingent upon mastering chemoselectivity .

This guide addresses the challenge of sequentially functionalizing the C4-Iodine and C2-Bromine bonds without compromising the C5-Fluorine or the phenol integrity. The strategy relies on Kinetic Resolution via Oxidative Addition , exploiting the significant bond dissociation energy (BDE) differences between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol).

Critical Mechanistic Factors
  • Electronic Activation (The Fluorine Effect): The C5-Fluorine atom is an inductive electron-withdrawing group (EWG). It significantly lowers the electron density at the para and ortho positions. This makes the C4-Iodine bond exceptionally prone to oxidative addition by Pd(0), effectively "super-activating" the first coupling site.

  • Steric Gating: The C2-Bromine is sterically encumbered by the adjacent phenolic oxygen. By employing a bulky protecting group (e.g., TBS), we create a "steric gate" that further retards Pd insertion at C2, enhancing selectivity for the accessible C4-Iodine.

Pre-Reaction Protocol: Phenol Protection

Why this is mandatory: Unprotected phenols are acidic (


). In the presence of basic coupling conditions (carbonates/phosphates), they form phenoxides which can coordinate tightly to Palladium (

), poisoning the catalyst and arresting the catalytic cycle.

Recommended Strategy: Silyl protection (TBS) is preferred over alkylation (Methyl) for this specific scaffold because the bulky TBS group enhances the steric differentiation between C2 and C4.

Protocol A: TBS Protection
  • Reagents: 2-Bromo-5-fluoro-4-iodophenol (1.0 equiv), TBSCl (1.2 equiv), Imidazole (2.5 equiv).

  • Solvent: DCM (0.5 M).

  • Conditions:

    
    , 2 hours.
    

Step-by-Step:

  • Dissolve the phenol in anhydrous DCM under

    
    .
    
  • Add Imidazole in one portion (exothermic).

  • Add TBSCl dropwise at

    
    .
    
  • Monitor by TLC (Hexanes/EtOAc 9:1). Product (

    
    ) is less polar than starting material.
    
  • Workup: Wash with 1N HCl (to remove imidazole), then Brine. Dry over

    
    .
    
  • Yield Expectation: >95%.

Core Protocol: Site-Selective C4-Coupling (Suzuki-Miyaura)

This step targets the C4-Iodine bond.[1][2] The key is to use a "mild" catalytic system that is active enough for Iodine but inert toward Bromine.

Experimental Design Matrix
ParameterChoiceRationale
Catalyst

(2-5 mol%)
Monodentate phosphines are sufficient for activated Iodides; less prone to activating Bromides than bidentate ligands like dppf.
Solvent DME/Water (4:1)Aqueous systems facilitate boronic acid activation; DME coordinates weakly, stabilizing intermediates.
Base

(2.0 equiv)
Weak base avoids dehalogenation side reactions common with strong alkoxides.
Temperature

Keep below

to prevent C2-Br activation.
Protocol B: C4-Selective Arylation

Scale: 1.0 mmol basis.

  • Setup: Charge a reaction vial with TBS-protected phenol (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
      (0.03 equiv).
    
  • Degassing: Seal vial and purge with Argon for 5 minutes. Oxygen is the enemy of selectivity here—it promotes homocoupling.

  • Solvent Addition: Add degassed DME (4 mL) and 2M aq.

    
     (1 mL).
    
  • Reaction: Stir at

    
      for 4–6 hours.
    
    • Checkpoint: Monitor via HPLC/UPLC. Look for consumption of starting material.[3] If >5% starting material remains after 6h, add 1 mol% fresh catalyst rather than increasing temperature.

  • Workup: Dilute with EtOAc, wash with water. Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography.

Sequential Protocol: C2-Coupling (The "Hard" Step)

Once the C4 position is functionalized, the C2-Bromine remains. This bond is sterically hindered and electronically less active. We must switch to a high-activity catalytic system ("Buchwald-type" ligands) to force this coupling.

Protocol C: C2-Functionalization
  • Substrate: C4-substituted biaryl intermediate.

  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%).
    
    • Note: SPhos is excellent for sterically hindered couplings; XPhos is superior if the coupling partner is an amine (Buchwald-Hartwig) or a challenging boronic acid.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temperature:

    
    .
    

Step-by-Step:

  • Combine substrate, boronic acid (1.5 equiv), Pd source, ligand, and base in a pressure vial.

  • Add solvent and sparge with Argon.

  • Heat to

    
     for 12–18 hours.
    
  • Critical QC: Watch for protodehalogenation (replacement of Br with H). If this occurs, switch solvent to anhydrous THF and lower temp to

    
     with a more active catalyst (e.g., Pd-PEPPSI-IPr).
    

Visualization of Workflows

Diagram 1: Chemoselectivity Logic Pathway

This diagram illustrates the sequential logic, highlighting the energy barriers and protection strategy.

Chemoselectivity Start 2-Bromo-5-fluoro- 4-iodophenol Step1 Step 1: Protection (TBS-Cl, Imidazole) Start->Step1 Inter1 Protected Scaffold (Steric Gate Installed) Step1->Inter1 >95% Yield Step2 Step 2: C4-Coupling (Pd(PPh3)4, 50°C) TARGET: I-Bond Inter1->Step2 Kinetic Control Inter2 C4-Biaryl Intermediate (Br Intact) Step2->Inter2 Chemoselective Step3 Step 3: C2-Coupling (Pd-XPhos, 100°C) TARGET: Br-Bond Inter2->Step3 Forcing Cond. Final Fully Functionalized Scaffold Step3->Final

Caption: Sequential workflow exploiting bond dissociation energy differences (I > Br) and steric gating.

Diagram 2: Catalytic Cycle & Competitive Pathways

Visualizing the risk of side reactions during the critical C4-coupling step.

CatCycle Pd0 Pd(0) Active Species OxAdd_I Oxidative Addition (C-I) FAST (~65 kcal/mol) Pd0->OxAdd_I Preferred Path OxAdd_Br Oxidative Addition (C-Br) SLOW (~81 kcal/mol) Pd0->OxAdd_Br High T Only TransMet Transmetallation (Boronic Acid) OxAdd_I->TransMet SideRxn SIDE REACTION: Protodehalogenation OxAdd_I->SideRxn If Base too strong or solvent wet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Kinetic competition between C-I and C-Br oxidative addition. Low temp favors the green path.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Scrambling (Product contains C2-coupling) Temperature too high or Ligand too active.Lower temp to

. Switch from Pd(dppf) to Pd(PPh3)4.
Dehalogenation (Loss of Br) Hydride source present or excessive heating.Ensure solvent is anhydrous. Switch base from

to

.
Stalled Reaction (<50% Conv.) Catalyst poisoning or inactive Boronic acid.Check Boronic acid quality (boroxine formation). Add surfactant (TPGS-750-M) for water solubility.
TBS Cleavage Base is too harsh.Avoid Hydroxide bases (NaOH/KOH). Stick to Carbonates or Phosphates.

References

  • Site-Selective Cross-Coupling of Polyhalogen

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chemical Reviews, 1995.

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.Chemical Science, 2011. (Primary reference for XPhos/SPhos selection).

  • Practical Guide to Palladium Catalysts for Cross-Coupling.BenchChem Technical Library.

Sources

Method

Application Note &amp; Protocols: Strategies for the Etherification of 2-Bromo-5-fluoro-4-iodophenol

Abstract This document provides a comprehensive guide to the etherification of 2-bromo-5-fluoro-4-iodophenol, a critical building block in contemporary drug discovery and materials science. The multi-halogenated substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the etherification of 2-bromo-5-fluoro-4-iodophenol, a critical building block in contemporary drug discovery and materials science. The multi-halogenated substitution pattern of this phenol presents unique challenges and opportunities in synthetic chemistry. This guide offers detailed, field-tested protocols, mechanistic insights, and troubleshooting advice for researchers, scientists, and drug development professionals. We will focus on the robust Williamson ether synthesis, providing a step-by-step methodology, and also discuss alternative strategies for more complex synthetic routes.

Introduction: The Significance of Multi-Halogenated Phenolic Scaffolds

2-Bromo-5-fluoro-4-iodophenol is a highly functionalized aromatic compound. The presence of three different halogens (F, Br, I) at specific positions offers a versatile platform for sequential, site-selective cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. The phenolic hydroxyl group serves as a key handle for introducing further diversity through etherification, allowing for the modulation of physicochemical properties like lipophilicity, metabolic stability, and target-binding interactions. The resulting aryl ethers are prevalent motifs in numerous FDA-approved drugs and advanced materials.

The electronic nature of the aryl ring is significantly influenced by the inductive effects of the halogens, making the phenolic proton more acidic and potentially altering the nucleophilicity of the corresponding phenoxide. This guide will address these factors to ensure efficient and reproducible etherification.

Mechanistic Considerations for Etherification

The primary method discussed is the Williamson ether synthesis , a cornerstone of organic chemistry for the formation of ethers. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

The overall transformation can be broken down into two key steps:

  • Deprotonation: The weakly acidic phenolic proton is removed by a suitable base to form a potent nucleophile, the phenoxide anion. The increased acidity of 2-bromo-5-fluoro-4-iodophenol, due to the electron-withdrawing nature of the halogens, allows for the use of a wider range of bases compared to simple phenols.

  • Nucleophilic Attack: The generated phenoxide attacks an electrophilic alkyl halide (or a related substrate with a good leaving group), displacing the leaving group and forming the desired ether linkage.

The success of the SN2 reaction is highly dependent on the nature of the alkylating agent. Primary alkyl halides are ideal, while secondary halides react more slowly and are prone to elimination side reactions. Tertiary alkyl halides are generally unsuitable for this reaction.

Experimental Design: Key Parameters

Success in the etherification of 2-bromo-5-fluoro-4-iodophenol hinges on the careful selection of three key parameters: the base, the solvent, and the alkylating agent.

Choice of Base

The base must be strong enough to quantitatively deprotonate the phenol.[1][2] Due to the electron-withdrawing halogens, the pKa of our substrate is lower than that of phenol (pKa ≈ 10), making it more acidic. This allows for the use of moderately strong bases.

  • Potassium Carbonate (K2CO3): A mild, inexpensive, and commonly used base for phenol alkylations. It is often the first choice due to its ease of handling and removal.

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that provides irreversible deprotonation.[3] It is ideal for less reactive alkylating agents but requires anhydrous conditions and careful handling.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Strong bases that can be effective, especially for more acidic phenols.[4][5] However, the generation of water can sometimes complicate the reaction, and these bases can also react with sensitive functional groups on the alkylating agent.

Solvent Selection

The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the base but leave the phenoxide nucleophile relatively "naked" and more reactive.[6][7][8][9]

  • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that dissolves a wide range of organic and inorganic reactants. Its high boiling point allows for a broad reaction temperature range.

  • Acetonitrile (CH3CN): Another effective polar aprotic solvent. It is often easier to remove during workup than DMF.

  • Acetone: A good, cost-effective solvent, particularly when using potassium carbonate as the base. The "acetone/K2CO3" system is a classic combination for Williamson ether synthesis.

Alkylating Agent

The structure of the alkylating agent is critical. The general order of reactivity for SN2 reactions is:

Methyl > Primary > Secondary >> Tertiary (unreactive, elimination favored)

Good leaving groups (e.g., I > Br > Cl > OTs) will also accelerate the reaction. For this protocol, we will assume a generic primary alkyl bromide (R-Br) is being used.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol provides a general procedure for the etherification of 2-bromo-5-fluoro-4-iodophenol using potassium carbonate in DMF.

Materials and Reagents
Reagent/MaterialMolecular WeightStoichiometric RatioNotes
2-Bromo-5-fluoro-4-iodophenol348.89 g/mol 1.0 eqStarting material.
Potassium Carbonate (K2CO3)138.21 g/mol 2.0 - 3.0 eqAnhydrous, finely powdered.
Alkyl Bromide (R-Br)Varies1.1 - 1.5 eqPrimary alkyl bromide is ideal.
N,N-Dimethylformamide (DMF)73.09 g/mol SolventAnhydrous grade.
Diethyl Ether (Et2O)74.12 g/mol Extraction Solvent
1M Sodium Hydroxide (NaOH)40.00 g/mol Aqueous Wash
Brine (Saturated NaCl)-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO4)120.37 g/mol Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluoro-4-iodophenol (1.0 eq) and anhydrous, finely powdered potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the starting phenol.

  • Addition of Alkylating Agent: Add the primary alkyl bromide (1.2 eq) to the stirring suspension at room temperature.

  • Reaction Heating: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkylating agent and should be determined by reaction monitoring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be 20% ethyl acetate in hexanes. The reaction is complete when the starting phenol spot is no longer visible.

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers.

  • Workup - Washing:

    • Wash the combined organic layers with 1M NaOH (2x) to remove any unreacted phenol.

    • Wash with water (1x).

    • Wash with brine (1x) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Experimental Workflow Diagram

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Phenol & K2CO3 to Flame-Dried Flask B 2. Add Anhydrous DMF A->B C 3. Add Alkyl Bromide B->C D 4. Heat to 60-80 °C C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, Quench with H2O, Extract with Et2O E->F G 7. Wash with 1M NaOH, H2O, and Brine F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Purify via Column Chromatography H->I Product Product I->Product Pure Product

Caption: Workflow for Williamson Ether Synthesis.

Alternative Strategies and Considerations

While the Williamson ether synthesis is highly reliable, certain scenarios may necessitate alternative approaches:

  • Sterically Hindered Substrates: If either the phenol or the alkylating agent is sterically demanding, SN2 reactions can be slow or fail. In such cases, transition-metal-catalyzed methods like the Buchwald-Hartwig C-O coupling may be more effective, although they require more specialized catalysts and ligands.

  • Sensitive Functional Groups: For substrates with base-sensitive functional groups, the Mitsunobu reaction offers an alternative under milder, neutral conditions. This reaction uses triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the phenol.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive alkylating agent. 2. Insufficiently anhydrous conditions. 3. Temperature too low.1. Check the purity of the alkylating agent; consider using an alkyl iodide for higher reactivity. 2. Use anhydrous solvents and reagents; flame-dry glassware. 3. Increase the reaction temperature and monitor.
Formation of Side Products 1. Elimination (E2) reaction with secondary/tertiary alkyl halides. 2. Competing reactions at other halogen sites (unlikely under these conditions but possible at high temperatures).1. Use a primary alkyl halide. If a secondary group is required, consider alternative synthetic routes. 2. Maintain the recommended temperature range.
Difficulty in Removing DMF High boiling point of DMF.After the initial concentration, perform an azeotropic distillation with heptane or toluene, or perform a thorough aqueous workup to wash out the DMF.

Safety Precautions

  • 2-Bromo-5-fluoro-4-iodophenol: Handle with care. Assumed to be an irritant. Use in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A known reproductive toxin. Avoid inhalation and skin contact. Always use in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Alkyl Halides: Many are lachrymators and/or toxic. Handle with appropriate care in a fume hood.

Conclusion

The etherification of 2-bromo-5-fluoro-4-iodophenol is a readily achievable transformation that opens up a vast chemical space for analog synthesis in drug discovery and materials science. The Williamson ether synthesis, particularly with a potassium carbonate/DMF system, provides a robust and scalable method for this purpose. By carefully considering the choice of base, solvent, and alkylating agent, and by following the detailed protocol and troubleshooting guide provided, researchers can confidently and efficiently synthesize the desired aryl ether derivatives.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Kalek, M., et al. (2025). Electrochemical oxidative dearomatization of electron-deficient phenols using Br+/Br− catalysis. Chemical Communications. DOI:10.1039/D4CC06472K. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 13.6: Acidity of Alcohols and Phenols. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved February 7, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2025). Electrochemical oxidative dearomatization of electron-deficient phenols using Br+/Br− catalysis. Chemical Communications. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved February 7, 2026, from [Link]

  • Dr. Tania CS. (2022). Acid-Base 8, application: choosing a base to effectively deprotonate an acid. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. Retrieved February 7, 2026, from [Link]

  • Pearson. (n.d.). Phenols have an acidic proton that can be deprotonated easily using.... Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Electrochemical Oxidative Dearomatization of Electron-deficient Phenols Using Br + /Br – Catalysis. Retrieved February 7, 2026, from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Electrochemical oxidative dearomatization of electron-deficient phenols using Br+/Br− catalysis. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Note: Purification of Crude 2-Bromo-5-fluoro-4-iodophenol by Column Chromatography

Part 1: Executive Summary & Physicochemical Profile The Purification Challenge The purification of 2-Bromo-5-fluoro-4-iodophenol presents a specific set of challenges typical of poly-halogenated phenols. While the heavy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

The Purification Challenge

The purification of 2-Bromo-5-fluoro-4-iodophenol presents a specific set of challenges typical of poly-halogenated phenols. While the heavy halogen atoms (Br, I) increase lipophilicity, the phenolic hydroxyl group (-OH) introduces acidity and hydrogen-bonding capability.

  • Acidity & Streaking: The electron-withdrawing nature of the three halogen substituents (Inductive effect:

    
    ) significantly increases the acidity of the phenol compared to unsubstituted phenol. On standard silica gel (
    
    
    
    ), this enhanced acidity leads to deprotonation or strong hydrogen bonding with surface silanols, resulting in severe "tailing" or "streaking" of bands.
  • Resolution: Crude mixtures often contain unreacted starting material (e.g., 2-bromo-5-fluorophenol) or over-iodinated byproducts. These impurities possess similar polarity (

    
    ) to the target, requiring a highly selective mobile phase.
    
Compound Properties
PropertyValue / DescriptionImpact on Chromatography
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

High molecular weight relative to size.[1]
Estimated pKa ~6.0 – 7.0More acidic than phenol (pKa 10). Requires acidified mobile phase.
Solubility Soluble in EtOAc, DCM, MeOH; Low in Hexanes.Dry loading is recommended to prevent band broadening.
UV Activity Strong absorption (Aromatic ring).UV detection (254 nm) is effective.
Stain Sensitivity Reacts with

(Purple/Blue).
Specific detection of phenolic moiety.[2][3]

Part 2: Method Development (The Self-Validating System)

Before committing the bulk crude material, you must establish a "self-validating" Thin Layer Chromatography (TLC) system. This step confirms that your mobile phase can suppress ionization and effectively separate the target from impurities.

Mobile Phase Optimization

Standard Hexane/Ethyl Acetate gradients often fail for this compound due to peak tailing. The addition of a modifier is non-negotiable.

Recommended Modifier: Acetic Acid (AcOH) or Formic Acid (0.5% – 1.0%).

  • Mechanism:[3] The acid modifier lowers the pH of the eluent, ensuring the phenol remains in its protonated (neutral) state (

    
    ) rather than the anionic phenolate (
    
    
    
    ). This minimizes interaction with acidic silica silanols.

TLC Screening Protocol:

  • Prepare Solvent A: 100% Hexanes.

  • Prepare Solvent B: 100% Ethyl Acetate + 1% Acetic Acid.

  • Test: Run TLC plates at 5%, 10%, and 20% Solvent B in Solvent A.

  • Target: Aim for an Retention Factor (

    
    ) of 0.25 – 0.35  for the product spot.
    
    • Criterion for Success: The spot must be compact and circular. If it looks like a "comet" (streaking), increase Acetic Acid concentration to 2%.

Visualization Logic
  • UV (254 nm): Primary detection.

  • Ferric Chloride (

    
    ):  Secondary confirmation. The target phenol will stain distinctively, distinguishing it from non-phenolic impurities (e.g., de-hydroxylated byproducts).
    

Part 3: Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio (due to close eluting impurities).

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc) with 1% Acetic Acid (AcOH).

Step-by-Step Procedure
Step 1: Sample Loading (Dry Load Technique)

Direct liquid loading is discouraged due to the compound's poor solubility in pure hexanes.

  • Dissolve the crude 2-Bromo-5-fluoro-4-iodophenol in a minimum amount of Dichloromethane (DCM) or Acetone.

  • Add silica gel (approx. 2x the mass of the crude) to the solution.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder is obtained.

  • Why? This eliminates solvent mismatch effects and ensures the sample starts as a tight, narrow band at the top of the column.

Step 2: Column Packing & Equilibration
  • Slurry pack the column using 100% Hexanes .

  • Flush with 2 column volumes (CV) of 95:5 Hex:EtOAc (+1% AcOH) to neutralize the silica surface and establish the acid equilibrium.

Step 3: Elution Gradient

Run a linear gradient to maximize separation efficiency.

StageMobile Phase Composition (Hex : EtOAc + 1% AcOH)Volume (CV)Purpose
1 100 : 02 CVFlush dead volume; elute non-polar grease/impurities.
2 95 : 53 CVElute highly lipophilic byproducts (e.g., poly-iodinated species).
3 90 : 105 - 10 CVProduct Elution Window. Collect small fractions.
4 80 : 203 CVFlush remaining polar impurities (oxidized byproducts).
Step 4: Fraction Analysis
  • Spot every 3rd fraction on a TLC plate.

  • Visualize under UV.

  • Critical Check: Combine only fractions containing the pure spot. "Mixed" fractions (containing product + impurity) should be set aside for a second column or recrystallization to preserve high purity.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic and workflow for this purification.

PurificationWorkflow Start Crude 2-Bromo-5-fluoro-4-iodophenol TLC_Screen TLC Optimization (Hex/EtOAc + 1% AcOH) Start->TLC_Screen Decision_Streak Is spot streaking? TLC_Screen->Decision_Streak Add_Acid Increase AcOH to 2% Decision_Streak->Add_Acid Yes Loading Dry Loading (Adsorb on Silica) Decision_Streak->Loading No (Spot is compact) Add_Acid->TLC_Screen Column Flash Column Gradient Elution Loading->Column Fraction_Analysis Fraction Analysis (UV + FeCl3 Stain) Column->Fraction_Analysis Pool Pool Pure Fractions Fraction_Analysis->Pool Pure Recryst Optional: Recrystallization (EtOH/Water) Pool->Recryst If purity < 98% Final Pure Solid Product Pool->Final If purity > 98% Recryst->Final

Figure 1: Logical workflow for the purification of acidic halogenated phenols, emphasizing the feedback loop for mobile phase optimization.

Part 5: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Tailing / Streaking Acidic phenol interacting with silica.Increase Acetic Acid to 1.5% or 2%. Ensure column was pre-equilibrated with acid.
Co-elution Impurities have identical polarity.Decrease gradient slope (e.g., hold at 5% EtOAc for longer). Switch to DCM/Hexane gradient for different selectivity.
Product Decomposition Sensitivity to Silica (rare for this compound but possible).Use Neutral Alumina instead of Silica, or minimize time on column.
Low Recovery Product crystallizing inside the column.Ensure the crude was not overloaded.[4] Use a slightly more polar solvent to re-dissolve any crashed-out material.

Part 6: References

    • Context: Provides foundational synthesis and handling data for the brominated/fluorinated phenol precursors.

  • Chemistry Stack Exchange. "Diffusion/Streaky bands on TLC plate." Stack Exchange. Accessed October 2023. [Link]

    • Context: Authoritative discussion on the mechanism of phenol streaking and the necessity of acid modifiers.

  • ResearchGate. "Column chromatography of phenolics?" ResearchGate Discussions. Accessed October 2023. [Link]

    • Context: Field-proven protocols for separating phenolic compounds using acidified silica gel.

  • PubChem. "2-Bromo-4-iodophenol Compound Summary."[5][6] National Center for Biotechnology Information. Accessed October 2023.[7] [Link]

    • Context: Physicochemical property data for the structural isomer, used to estimate pKa and solubility behavior.

    • Context: Specifications and handling for the core starting material.[8][9]

Sources

Method

Application Note: Purification of 2-Bromo-5-fluoro-4-iodophenol via Recrystallization

Executive Summary This technical guide details the purification protocol for 2-Bromo-5-fluoro-4-iodophenol (CAS: 1564796-94-6 / Analogous Isomers), a critical intermediate in the synthesis of MEK inhibitors and other kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the purification protocol for 2-Bromo-5-fluoro-4-iodophenol (CAS: 1564796-94-6 / Analogous Isomers), a critical intermediate in the synthesis of MEK inhibitors and other kinase-targeting small molecules.

While flash column chromatography is often used for discovery-scale purification, it is inefficient for multi-gram or kilogram scale-up. This guide provides a scalable recrystallization protocol utilizing a non-polar/polar solvent system (Heptane/Ethyl Acetate) designed to maximize recovery while effectively removing regioisomers and de-halogenated impurities.

Key Technical Constraints:

  • Compound Nature: Poly-halogenated phenol. High lipophilicity due to Iodine/Bromine; acidic proton (phenol).

  • Critical Impurities: Regioisomers (e.g., 2-bromo-4-fluoro-5-iodo...), oxidation byproducts (quinones), and trace elemental iodine.

  • Safety: Compound is a severe skin/eye irritant and potentially corrosive.[1]

Solvent System Selection Strategy

The high halogen content of 2-Bromo-5-fluoro-4-iodophenol renders it significantly more lipophilic than simple phenols. A single-solvent system (like Ethanol) often leads to low recovery due to high solubility even at cold temperatures.

We utilize a Binary Solvent System based on the principle of marginal solubility:

Solvent RoleSolvent SelectedRationale
Good Solvent Ethyl Acetate (EtOAc) High solubility for the phenol; moderate boiling point (77°C) allows safe heating; easy removal.
Anti-Solvent n-Heptane Miscible with EtOAc; poor solubility for the polar phenol functionality at low temps; higher boiling point (98°C) than Hexane, providing a wider thermal window.

Alternative System (for highly polar impurities): Ethanol/Water (Use only if inorganic salts are the primary contaminant).

Experimental Protocol

Materials & Equipment[2][3][4][5]
  • Crude Material: 2-Bromo-5-fluoro-4-iodophenol (dark solid/oil).

  • Solvents: HPLC Grade Ethyl Acetate, n-Heptane.

  • Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), mechanical stirrer, reflux condenser, vacuum filtration setup (Buchner), vacuum oven.

Step-by-Step Recrystallization Procedure

Step 1: Dissolution (Saturation)

  • Charge the crude solid into the reactor.

  • Add Ethyl Acetate (approx. 2-3 mL per gram of crude).

  • Heat the mixture to 60°C (do not exceed 70°C to prevent thermal decomposition/iodine liberation).

  • If solids remain, add EtOAc in 0.5 mL/g increments until fully dissolved.

    • Note: If the solution is dark brown/black (iodine liberation), add a small amount of aqueous sodium thiosulfate wash before this step, or treat with activated charcoal during hot filtration.

Step 2: Hot Filtration (Clarification)

  • While maintaining 60°C, filter the solution through a pre-warmed Celite pad or sintered glass funnel to remove insoluble particulates or inorganic salts.

  • Rinse the filter cake with a minimal amount of hot EtOAc.

Step 3: Anti-Solvent Addition (Nucleation)

  • Return the filtrate to the reactor and maintain temperature at 55-60°C.

  • Slowly add n-Heptane dropwise.

  • Endpoint: Stop addition immediately when a persistent turbidity (cloudiness) is observed.

  • Add a small volume (5% of total volume) of EtOAc to clear the solution (restore supersaturation).

Step 4: Controlled Cooling (Crystallization)

  • Turn off the heat source. Allow the vessel to cool to Room Temperature (20-25°C) slowly over 2–3 hours.

    • Critical: Rapid cooling will cause "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Once at RT, transfer the vessel to an ice/water bath (0-5°C) for 1 hour to maximize yield.

Step 5: Isolation & Drying

  • Filter the crystals using vacuum filtration.

  • Wash: Wash the filter cake with a cold (0°C) mixture of Heptane/EtOAc (9:1 ratio).

  • Dry: Dry in a vacuum oven at 40°C for 12 hours. Ensure pressure is <50 mbar to remove trapped heptane.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the purification process.

Recrystallization_Workflow Start Crude 2-Bromo-5-fluoro-4-iodophenol Dissolve Dissolve in min. Hot EtOAc (60°C) Start->Dissolve Check_Color Is solution dark/black? Dissolve->Check_Color Charcoal Treat with Activated Carbon & Hot Filter Check_Color->Charcoal Yes (Oxidation) Hot_Filter Hot Filtration (Remove Insolubles) Check_Color->Hot_Filter No Charcoal->Hot_Filter Add_Anti Add n-Heptane until Turbid Hot_Filter->Add_Anti Cooling Slow Cool to RT (2-3 hrs) then 0°C Add_Anti->Cooling Check_Oil Did it Oil Out? Cooling->Check_Oil Reheat Reheat & Add more EtOAc Check_Oil->Reheat Yes Filter Vacuum Filtration Check_Oil->Filter No (Crystals) Reheat->Cooling Dry Vacuum Dry (40°C) Filter->Dry Final Pure Product (>98%) Dry->Final

Caption: Figure 1. Logic flow for the purification of halogenated phenols, including remediation for oxidation and oiling out.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or anti-solvent ratio too high.Re-heat to dissolve. Add slightly more EtOAc. Add a "seed crystal" at the cloud point. Cool very slowly (wrap flask in foil/towel).
Low Yield Too much EtOAc used; compound too soluble.Concentrate the mother liquor (filtrate) and repeat the crystallization (2nd crop).
Dark Color Iodine liberation or quinone formation.Perform a wash with 5% Sodium Thiosulfate (

) prior to crystallization, or use activated charcoal during the hot filtration step.
Melting Point Depression Isomeric impurities (e.g., 2-bromo-4-fluoro...).Recrystallize again. If impurities persist, a column chromatography step may be required as isomers have very similar solubility profiles.

Analytical Validation (QC)

Before releasing the batch for downstream synthesis, validate purity using the following parameters:

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • 1H NMR: Confirm structure and absence of solvent peaks (Heptane signals at

    
     0.9-1.3 ppm must be minimal).
    
  • Appearance: Off-white to pale yellow crystalline solid. (Deep yellow/orange indicates oxidation).

References

  • Organic Syntheses. (1934). o-Bromophenol (Standard Bromination/Purification Protocols). Organic Syntheses, Coll. Vol. 2, p.97. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines for Organic Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Halogenated Phenol Safety Data. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Strategic Utilization of 2-Bromo-5-fluoro-4-iodophenol in Pharmaceutical Scaffold Development

Introduction: Unlocking Molecular Complexity with a Tri-Halogenated Phenolic Building Block In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with precisely tuned biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Tri-Halogenated Phenolic Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with precisely tuned biological activities is paramount. Phenolic scaffolds are privileged structures in drug discovery, offering a versatile platform for derivatization.[1] The strategic functionalization of these core structures allows for the exploration of vast chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. 2-Bromo-5-fluoro-4-iodophenol emerges as a highly valuable, yet underutilized, building block for the synthesis of complex pharmaceutical scaffolds. Its unique arrangement of three different halogen atoms—iodine, bromine, and fluorine—on a phenol ring provides a powerful toolkit for medicinal chemists. The differential reactivity of these halogens in palladium-catalyzed cross-coupling reactions allows for a programmed, sequential introduction of diverse functionalities, enabling the construction of intricate molecular frameworks with a high degree of control.[2]

This guide provides an in-depth exploration of the strategic application of 2-Bromo-5-fluoro-4-iodophenol in the development of pharmaceutical scaffolds. We will delve into the principles of its selective functionalization, provide detailed, field-proven protocols for sequential cross-coupling reactions, and illustrate the potential of the resulting scaffolds in the design of bioactive molecules, with a particular focus on kinase inhibitors.

The Power of Differential Halogen Reactivity: A Chemist's Guide to Selective Functionalization

The synthetic utility of 2-Bromo-5-fluoro-4-iodophenol is rooted in the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F .[2] This predictable reactivity hierarchy allows for the selective reaction at the C-I bond while leaving the C-Br and C-F bonds intact for subsequent transformations. This principle of "sequential cross-coupling" is a cornerstone of modern synthetic strategy, enabling the efficient construction of polysubstituted aromatic compounds from a single starting material.[3][4]

The presence of the fluorine atom and the hydroxyl group further modulates the reactivity of the molecule. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting reaction rates and the biological activity of the final compound. The hydroxyl group, a key pharmacophoric feature, can participate in hydrogen bonding interactions with biological targets and also serves as a handle for further derivatization, such as etherification or esterification.

Below is a diagram illustrating the strategic, sequential functionalization of 2-Bromo-5-fluoro-4-iodophenol.

Sequential_Functionalization start 2-Bromo-5-fluoro-4-iodophenol step1 Selective C-I Functionalization (e.g., Sonogashira Coupling) start->step1 Pd(0), Cu(I), Base, Alkyne intermediate 4-Alkynyl-2-bromo-5-fluorophenol step1->intermediate step2 C-Br Functionalization (e.g., Suzuki Coupling) intermediate->step2 Pd(0), Base, Boronic Acid final Polysubstituted Phenolic Scaffold step2->final

Caption: Sequential functionalization of 2-Bromo-5-fluoro-4-iodophenol.

Experimental Protocols: A Step-by-Step Guide to Scaffold Synthesis

The following protocols provide detailed methodologies for the sequential functionalization of 2-Bromo-5-fluoro-4-iodophenol. These protocols are designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions.

Protocol 1: Regioselective Sonogashira Coupling at the C-I Bond

This protocol describes the selective coupling of a terminal alkyne to the 4-position of 2-Bromo-5-fluoro-4-iodophenol, leveraging the high reactivity of the carbon-iodine bond.[5]

Objective: To synthesize a 4-alkynyl-2-bromo-5-fluorophenol intermediate.

Materials:

Reagent/MaterialPurpose
2-Bromo-5-fluoro-4-iodophenolStarting material
Terminal Alkyne (e.g., Phenylacetylene)Coupling partner
Pd(PPh₃)₂Cl₂Palladium catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Base
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Solvent
Schlenk flask or sealed tubeReaction vessel
Inert atmosphere (Argon or Nitrogen)To prevent catalyst degradation

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-fluoro-4-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add anhydrous THF or DMF (5-10 mL per mmol of starting material).

  • Add the terminal alkyne (1.1-1.2 eq) and the amine base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-bromo-5-fluorophenol.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is standard for Sonogashira couplings. The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst activates the terminal alkyne.[5]

  • Base: An amine base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.[5]

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and facilitate the reaction.

  • Inert Atmosphere: Palladium(0) species are sensitive to oxidation, so an inert atmosphere is crucial for maintaining catalytic activity.

Protocol 2: Suzuki Coupling at the C-Br Bond

This protocol describes the subsequent functionalization of the 4-alkynyl-2-bromo-5-fluorophenol intermediate at the C-Br bond via a Suzuki-Miyaura cross-coupling reaction.[6]

Objective: To synthesize a 2-aryl-4-alkynyl-5-fluorophenol scaffold.

Materials:

Reagent/MaterialPurpose
4-Alkynyl-2-bromo-5-fluorophenolStarting material from Protocol 1
Arylboronic AcidCoupling partner
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium catalyst
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Base
1,4-Dioxane/Water (4:1) or Toluene/Ethanol/WaterSolvent system
Schlenk flask or sealed tubeReaction vessel
Inert atmosphere (Argon or Nitrogen)To prevent catalyst degradation

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-alkynyl-2-bromo-5-fluorophenol (1.0 eq), arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.03-0.05 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 2-aryl-4-alkynyl-5-fluorophenol scaffold.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are robust catalysts for Suzuki couplings, tolerant of a wide range of functional groups.

  • Base: An inorganic base is required for the transmetalation step of the Suzuki catalytic cycle.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Sonogashira_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Suzuki Coupling A 2-Bromo-5-fluoro-4-iodophenol B Add Alkyne, Pd(PPh₃)₂Cl₂, CuI, Base A->B C Reaction at RT B->C D Workup & Purification C->D E 4-Alkynyl-2-bromo-5-fluorophenol D->E F Add Boronic Acid, Pd Catalyst, Base E->F G Reaction at 80-100°C F->G H Workup & Purification G->H I 2-Aryl-4-alkynyl-5-fluorophenol H->I

Caption: Experimental workflow for sequential Sonogashira-Suzuki coupling.

Application in Pharmaceutical Scaffold Development: The Case of Dibenzofurans as Kinase Inhibitors

The polysubstituted phenolic scaffolds synthesized from 2-Bromo-5-fluoro-4-iodophenol are valuable precursors for a variety of heterocyclic systems with known biological activity. One particularly interesting application is the synthesis of substituted dibenzofurans. Dibenzofuran derivatives are known to possess a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][8] Several dibenzofuran-based compounds have been identified as potent kinase inhibitors.[9]

The 2-aryl-4-alkynyl-5-fluorophenol scaffold can undergo an intramolecular cyclization to form a dibenzofuran core. This cyclization can be promoted by various methods, including palladium-catalyzed C-H activation/C-O cyclization or copper-catalyzed intramolecular cyclization.[8][10]

Dibenzofuran_Synthesis start 2-Aryl-4-alkynyl-5-fluorophenol cyclization Intramolecular Cyclization (e.g., Pd or Cu catalysis) start->cyclization product Substituted Dibenzofuran Scaffold cyclization->product

Caption: Synthesis of dibenzofuran scaffolds.

The resulting functionalized dibenzofurans can then be further elaborated to target specific kinases. The diverse substitution patterns achievable through the sequential cross-coupling strategy allow for the fine-tuning of the molecule's interaction with the kinase active site, potentially leading to highly potent and selective inhibitors.

Quantitative Data Summary:

The following table summarizes typical reaction conditions and expected yields for the sequential functionalization of a model substrate, 1-bromo-2-fluoro-4-iodobenzene, which serves as a close proxy for the reactivity of 2-Bromo-5-fluoro-4-iodophenol.

StepReactionCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1SonogashiraPd(PPh₃)₂Cl₂/CuITEATHFRT685-95
2SuzukiPd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-85

Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Conclusion: A Versatile Building Block for Accelerated Drug Discovery

2-Bromo-5-fluoro-4-iodophenol represents a powerful and versatile building block for the construction of complex pharmaceutical scaffolds. Its unique tri-halogenated substitution pattern, coupled with the predictable reactivity of the halogens in palladium-catalyzed cross-coupling reactions, allows for a highly controlled and sequential approach to molecular diversification. The protocols and application notes provided in this guide offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this compound. The ability to efficiently generate diverse libraries of polysubstituted phenols and their corresponding heterocyclic derivatives, such as dibenzofurans, opens up new avenues for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106, 2651-2710. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J. Org. Chem.2016 , 12, 2763-2805. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Rossi, R.; Bellina, F.; Lessi, M. Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of multiply halogenated arenes. Tetrahedron2012 , 68, 9835-9889. [Link]

  • Patil, S. A.; Patil, R.; Patil, S. A.; Bugarin, A. Natural phenols in drugs and cosmetics. Nat. Prod. Bioprospect.2021 , 11, 439-461. [Link]

  • Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications. Stanford Advanced Materials. [Link]

  • Copper-Mediated Cyclization−Halogenation and Cyclization−Cyanation Reactions of β-Hydroxyalkynes and o-Alkynylphenols and Anilines. J. Org. Chem.2007 , 72, 435-442. [Link]

  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Adv., 2022 , 12, 29775-29792. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. 2016 , 9, S1155-S1172. [Link]

  • Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Org. Biomol. Chem., 2017 , 15, 10289-10298. [Link]

  • Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters. 2022 , 9, 374. [Link]

  • The sequential one‐pot cyclisation and Suzuki or Sonogashira coupling... - ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2024 . [Link]

  • Palladium(0)-Catalyzed Arylative Dearomatization of Phenols. J. Am. Chem. Soc.2012 , 134, 14327-14330. [Link]

  • Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. J. Am. Chem. Soc.2011 , 133, 14192-14195. [Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angew. Chem. Int. Ed.2021 , 60, 1513-1518. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-5-fluoro-4-iodophenol

Welcome to the technical support center for handling 2-Bromo-5-fluoro-4-iodophenol in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-Bromo-5-fluoro-4-iodophenol in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve yield, selectivity, and overall success when working with this versatile but challenging building block. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds presents a unique opportunity for sequential, site-selective functionalization, but also poses specific challenges that require careful optimization. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format. The advice provided is grounded in established mechanistic principles of palladium-catalyzed cross-coupling reactions.

Q1: My reaction yield is poor, and I'm primarily recovering unreacted starting material. What's going wrong?

This is a common issue that typically points to a problem with the activation of the catalytic cycle. The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[1] If this step is inefficient, the reaction will not proceed.

Possible Causes & Solutions:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. Your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) may not be reducing efficiently to Pd(0) in situ.

    • Solution: Ensure your reaction is properly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst. Purge your solvent and reaction vessel with an inert gas (Argon or Nitrogen) for an adequate duration.[2] Consider adding a reducing agent or using a Pd(0) source like Pd(PPh₃)₄ directly, though these can be less stable.

  • Inappropriate Ligand: The ligand is critical for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[3] A suboptimal ligand can lead to slow oxidative addition or catalyst decomposition.

    • Solution: For a challenging substrate, standard ligands like PPh₃ may be insufficient. Switch to a more electron-rich and sterically bulky ligand. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkyl phosphines (e.g., P(t-Bu)₃) are excellent choices as they accelerate both oxidative addition and reductive elimination.[3]

  • Insufficient Temperature: Oxidative addition is an energy-dependent step. The C-I bond is highly reactive, but if subsequent steps are slow, higher temperatures may be needed.

    • Solution: Incrementally increase the reaction temperature. For Suzuki-Miyaura reactions with bromophenols, microwave irradiation can yield significantly better results than conventional heating.[4] Monitor for decomposition at higher temperatures. Increasing reaction concentration or temperature can sometimes improve conversion.[5]

  • Incorrect Base or Solvent: The base plays a crucial role, particularly in Suzuki-Miyaura couplings where it activates the boronic acid.[6] The solvent must solubilize all components and be compatible with the reaction conditions.

    • Solution: Screen different bases and solvents. For Suzuki couplings, a common starting point is K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water or THF/water.[7][8] The choice of base can profoundly influence the outcome.[9]

G start Low Yield & High Starting Material q1 Is the reaction thoroughly degassed? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Improve inert atmosphere technique (purge solvent, sparge reaction mixture). a1_no->s1 q2 Which ligand are you using? a1_yes->q2 a2_simple Simple (e.g., PPh3) q2->a2_simple a2_advanced Bulky Ligand q2->a2_advanced s2 Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). a2_simple->s2 q3 What is the reaction temperature? a2_advanced->q3 a3_low < 80°C q3->a3_low a3_high ≥ 80°C q3->a3_high s3 Increase temperature incrementally (e.g., 80-120°C) or consider microwave heating. a3_low->s3 q4 Have you screened base/solvent combinations? a3_high->q4 a4_no No q4->a4_no a4_yes Yes q4->a4_yes s4 Screen bases (K2CO3, K3PO4, CsF) and solvents (Dioxane/H2O, Toluene, DMF). a4_no->s4 end Consult further literature for highly specialized conditions. a4_yes->end

Caption: A decision tree for troubleshooting low reaction conversion.

Q2: How do I improve chemoselectivity and couple exclusively at the C-I bond?

The primary advantage of 2-Bromo-5-fluoro-4-iodophenol is the potential for selective functionalization. This is possible due to the significant difference in bond dissociation energies and, consequently, reactivity towards oxidative addition (C-I > C-Br >> C-F).[10]

Strategies for Maximizing Selectivity:

  • Mild Reaction Conditions: Use the mildest conditions that afford a reasonable reaction rate. This typically means lower temperatures (room temperature to ~80 °C). The higher energy barrier for C-Br bond activation will not be overcome under these conditions.

  • Catalyst and Ligand Choice:

    • Palladium Source: Highly active catalyst systems are beneficial. Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

    • Ligand: Ligands that promote rapid oxidative addition at lower temperatures are ideal. Again, bulky biaryl phosphine ligands are often superior. In some cases, for highly reactive substrates, even ligand-free conditions using a heterogeneous catalyst like Pd/C have been reported, particularly for iodophenols in water.[4]

  • Careful Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your coupling partner (e.g., boronic acid). Using a large excess can sometimes drive the reaction to double-coupling, especially if the mono-coupled product is more soluble or reactive.

ParameterRecommended ConditionRationale
Temperature Room Temp to 80 °CExploits the large kinetic difference in oxidative addition rates between C-I and C-Br bonds.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)Provides a reliable source of the active Pd(0) catalyst.
Ligand SPhos, XPhos, P(t-Bu)₃ (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands facilitate oxidative addition at lower temperatures.[3]
Base K₃PO₄ or K₂CO₃ (2-3 eq.)Effective for Suzuki couplings without being overly harsh, which can promote side reactions.[11]
Solvent Dioxane/H₂O (e.g., 10:1), Toluene, THFAprotic solvents, often with a small amount of water for Suzuki reactions, provide good solubility and compatibility.[7]
Q3: I'm observing significant dehalogenation (hydrodehalogenation) of my starting material. How can I prevent this?

Dehalogenation results in the replacement of a halogen atom with a hydrogen atom, leading to a significant yield loss. This side reaction can be promoted by certain reagents and conditions.

Causes & Mitigation Strategies:

  • Base-Induced Proto-deboronation (Suzuki): The boronic acid coupling partner can be unstable, especially under basic conditions, leading to its decomposition into an arene. This protodeboronation is a common cause of low yields.[7]

    • Solution: Use a milder base like KF or CsF.[8] Consider using more stable boronic esters, such as pinacol or MIDA boronates, instead of the free boronic acid.[7]

  • β-Hydride Elimination: If your coupling partner contains β-hydrogens (e.g., an alkyl boronic acid), β-hydride elimination can compete with reductive elimination, leading to dehalogenation of the starting material and formation of an alkene from the coupling partner.[1]

    • Solution: This is less of a concern with aryl-aryl couplings. If you are attempting to couple alkyl groups, choose ligands with wide bite angles (e.g., Xantphos) or consider using a nickel catalyst system, which can be less prone to this side reaction.[1]

  • Water/Proton Source: The presence of excess water or other proton sources can facilitate the dehalogenation pathway.

    • Solution: While some water is often necessary for Suzuki couplings to dissolve the base and activate the boronic acid, using minimal amounts is key to avoiding significant dehalogenation.[12] Ensure solvents are anhydrous if the reaction chemistry (e.g., Stille, Negishi) demands it.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind selective coupling with this molecule?

The selectivity is governed by the difference in reactivity of the aryl-halide bonds towards the palladium catalyst. The oxidative addition step of the catalytic cycle is highly dependent on the carbon-halogen bond strength. The established order of reactivity for aryl halides is: I > Br > Cl > F .[10][13] The C-I bond is much weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst. By carefully controlling reaction conditions (especially temperature), one can selectively cleave the C-I bond while leaving the C-Br bond intact for subsequent transformations.

G cluster_0 Step 1: Selective C-I Coupling cluster_1 Step 2: C-Br Coupling A 2-Bromo-5-fluoro-4-iodophenol B Mono-coupled Product A->B  Pd Catalyst, Ligand  Coupling Partner 1 (e.g., R¹-B(OH)₂)  Base, Mild Conditions (e.g., ≤ 80°C) C Mono-coupled Product D Di-substituted Product C->D  Pd Catalyst, Ligand  Coupling Partner 2 (e.g., R²-SnBu₃)  Base, Harsher Conditions (e.g., > 80°C)

Caption: A workflow illustrating the strategy of sequential cross-coupling.

Q2: Does the phenol group need to be protected?

For most palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Heck, protection of the phenol is often unnecessary . The hydroxyl group is generally tolerant of the reaction conditions.[4]

Key Considerations:

  • Acidity: The phenol is acidic and will be deprotonated by the base to form a phenoxide. You must account for this by ensuring you use at least one extra equivalent of base in addition to what is required for the catalytic cycle.

  • Directing Effects: The resulting phenoxide is a strong electron-donating group, which can activate the aromatic ring. In some cases, the hydroxyl group can act as a directing group, influencing site-selectivity through coordination with the metal center.[14]

  • When to Protect: Protection (e.g., as a methyl or silyl ether) should be considered if you are using organometallic reagents that are incompatible with acidic protons (e.g., Grignard or organolithium reagents) or under reaction conditions where the phenoxide could interfere (e.g., O-arylation side reactions).

Q3: Which cross-coupling reactions are best suited for this substrate?

Several powerful cross-coupling reactions can be employed, with the choice depending on the desired bond formation.

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) bonds (biaryls) or C(sp²)-C(sp³) bonds. It is one of the most versatile and widely used methods due to the stability and low toxicity of the boronic acid reagents and tolerance for a wide range of functional groups, including the free phenol.[7][9]

  • Sonogashira Coupling: The premier method for forming C(sp²)-C(sp) bonds to introduce alkynyl moieties.[15] This reaction is typically co-catalyzed by copper and proceeds under mild conditions, showing excellent functional group tolerance.[16]

  • Buchwald-Hartwig Amination: Used for forming C-N bonds to install primary or secondary amines. This reaction requires a strong base and specific ligand systems but is highly effective.

  • Heck Coupling: Forms C-C bonds by coupling with alkenes. The regioselectivity can sometimes be an issue, but it is a powerful tool for vinylation.

Section 3: Experimental Protocols

The following are general, illustrative protocols. Users must optimize conditions for their specific coupling partners. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position

This protocol details a typical setup for coupling an arylboronic acid selectively to the C-I position.

Materials:

  • 2-Bromo-5-fluoro-4-iodophenol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 10:1 v/v)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk flask, add 2-Bromo-5-fluoro-4-iodophenol, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The total concentration should be approximately 0.1 M with respect to the starting phenol.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Acidify the aqueous layer carefully with 1 M HCl to a pH of ~5-6 to re-protonate the phenol.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • Application of 2-Iodophenol in Suzuki and Sonogashira Couplings. Benchchem.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Benchchem.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Mastering palladium-catalyzed cross-coupling reactions. RSC Publishing.
  • Suzuki–Miyaura Couplings of Halophenols and Phenol Boronic Acids.
  • Cross-Coupling Reactions Guide. Millipore Sigma.
  • Suzuki coupling Reaction's yield is very low.
  • Recent advances in transition metal-c
  • Sonogashira Coupling. NROChemistry.
  • Cross-Coupling and Related Reactions.

Sources

Optimization

Side reactions to avoid with 2-Bromo-5-fluoro-4-iodophenol

This guide is structured as a specialized technical support resource for researchers working with 2-Bromo-5-fluoro-4-iodophenol . It moves beyond basic properties to address the specific "pain points" of chemoselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with 2-Bromo-5-fluoro-4-iodophenol . It moves beyond basic properties to address the specific "pain points" of chemoselectivity and stability inherent to this polyhalogenated scaffold.

Ticket Type: Advanced Synthesis Troubleshooting & Reactivity Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Reactivity Landscape

Executive Summary: 2-Bromo-5-fluoro-4-iodophenol is a high-value "trident" intermediate. Its utility lies in the distinct reactivity tiers of its three halogen substituents.[1][2] However, these tiers are not absolute; they overlap depending on catalyst load, temperature, and proton availability.

The Hierarchy of Reactivity (Critical for Method Design):

  • Phenolic -OH:

    
     (Estimated). Highly acidic due to electron-withdrawing F, Br, and I. Must be protected  for organometallic steps.
    
  • C-4 Iodine: The "softest" bond. Reacts first in Pd-catalyzed couplings and Li-Hal exchange.

  • C-2 Bromine: Intermediate reactivity.[3][4] Stable under mild C-I coupling conditions but reactive at elevated temperatures (

    
    C).
    
  • C-5 Fluorine: The "anchor." Generally inert to coupling but activates the ring for

    
     and directs ortho-lithiation.
    
Visualizing the Reactivity Map

The following diagram illustrates the competitive pathways you must manage.

ReactivityMap Center 2-Bromo-5-fluoro- 4-iodophenol OH_Group Phenolic -OH (High Acidity) Center->OH_Group Risk: Protonation of Organolithiums Soln: Protect (MOM/TBS) Iodine C-4 Iodine (Primary Coupling Site) Center->Iodine Fastest Oxidative Addition Risk: Deiodination Bromine C-2 Bromine (Secondary Coupling Site) Center->Bromine Requires Higher Temp/Active Catalyst Risk: Chemoselectivity Loss Fluorine C-5 Fluorine (Directing Group) Center->Fluorine Activates C-4/C-6 for Lithiation Risk: Halogen Dance

Figure 1: Reactivity hierarchy identifying the primary reaction vectors and their associated risks.

Troubleshooting Guides (Q&A Format)

Module A: Chemoselective Cross-Coupling (Suzuki/Sonogashira)

User Issue: "I am trying to couple at the Iodine (C-4) position, but I see significant coupling at Bromine (C-2) or a mixture of products."

Root Cause: While C-I bonds undergo oxidative addition faster than C-Br, the rate difference shrinks with highly active catalysts (e.g., Pd(dtbpf)Cl2, SPhos-Pd-G2) or elevated temperatures.

Corrective Protocol:

  • Ligand Selection: Switch to less electron-rich, bulkier phosphines like PPh3 or dppf . Avoid "Buchwald" precatalysts (XPhos, SPhos) for the first coupling; they are too active and will engage the Bromine.

  • Temperature Control: Strictly maintain reaction temperature between 20°C and 40°C . C-Br activation usually requires temperatures

    
    .
    
  • Base Selection: Use weak, inorganic bases (e.g.,

    
    , 
    
    
    
    ) rather than strong alkoxides (
    
    
    ), which can promote side reactions.

Diagnostic Check:

Observation Diagnosis Fix
Product is de-iodinated (Ar-H) Protodeiodination Use anhydrous conditions; switch solvent to Toluene/THF.
Double coupling (at I and Br) Catalyst too active Lower temp to RT; reduce catalyst loading to 1-2 mol%.

| No reaction | Catalyst poisoning | Protect the phenol (free -OH poisons Pd). |

Module B: Lithium-Halogen Exchange & The "Halogen Dance"

User Issue: "My yield is low during lithiation, or I am isolating an isomer where the Iodine/Bromine seems to have moved."

Root Cause: This is the "Halogen Dance" (Base-Catalyzed Halogen Migration).[4] The lithiated species is thermodynamically unstable.

  • Mechanism: Upon Li-I exchange at C-4, the resulting aryl lithium is ortho to Fluorine. This is actually stable. However, if the temperature rises above -78°C, the lithium can abstract a proton from a more acidic position or scramble with the Bromine to form a more thermodynamically stable aggregate.

  • Protonation: If the phenol is unprotected, n-BuLi reacts with the -OH first. The resulting Lithium Phenoxide is an aggregate that slows down exchange and alters regioselectivity.

Corrective Protocol:

  • Mandatory Protection: Never lithiate the free phenol. Use MOM (Methoxymethyl) or TIPS (Triisopropylsilyl) ethers.

    • Note: Avoid TMS (too labile) or simple esters (reactive with n-BuLi).

  • Cryogenic Rigor: Perform the exchange at -78°C . Cannulate the electrophile pre-cooled to the reaction vessel. Do not allow the mixture to warm up until the quench.

  • Inverse Addition: If the electrophile is a liquid (e.g., DMF, Iodine), add the lithiated species to the electrophile to minimize the lifetime of the reactive anion.

Detailed Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling at C-4

Target: Selective arylation of Iodine leaving Bromine and Fluorine intact.

Reagents:

  • Substrate: 2-Bromo-5-fluoro-4-iodophenol (protected as MOM ether) (1.0 eq)

  • Boronic Acid:

    
     (1.1 eq)
    
  • Catalyst:

    
     (3 mol%) — Chosen for moderate activity.
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Step-by-Step:

  • Degassing: Sparge the DME/Water mixture with Argon for 20 minutes. Oxygen promotes homocoupling and phenol oxidation.

  • Assembly: In a reaction vial, combine substrate, boronic acid, and catalyst under Argon.

  • Initiation: Add the degassed solvent and base.

  • Reaction: Stir at Room Temperature (25°C) for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If conversion is <50% after 6 hours, warm to 40°C. Do not exceed 50°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol 2: Safe Lithiation (Prevention of Halogen Scrambling)

Target: Formylation or Carboxylation at C-4.

Reagents:

  • Substrate: 2-Bromo-5-fluoro-4-iodophenol (MOM protected)

  • Reagent:

    
     (Turbo Grignard) OR 
    
    
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Flame-dry all glassware. Ensure THF is distilled or from a solvent system (

    
     ppm water).
    
  • Cooling: Cool substrate solution (0.2 M in THF) to -78°C (Dry ice/Acetone).

  • Exchange: Add

    
     (1.05 eq) dropwise over 10 minutes.
    
    • Why dropwise? Localized heating during addition can trigger the halogen dance.

  • Aging: Stir at -78°C for exactly 15 minutes. Do not over-stir.

  • Quench: Add the electrophile (e.g., dry DMF) quickly.

  • Warming: Allow to warm to 0°C slowly over 1 hour.

Decision Logic for Synthetic Planning

Use this flow to determine the correct order of operations for your synthesis.

DecisionTree Start Start: 2-Bromo-5-fluoro- 4-iodophenol Q1 Is the Phenol Protected? Start->Q1 Action_Protect Action: Protect OH (MOM, TBS, Bn) Q1->Action_Protect No Q2 Target Reaction? Q1->Q2 Yes Action_Protect->Q1 Path_Suzuki Pd-Coupling (Suzuki/Sonogashira) Q2->Path_Suzuki Path_Lithium Lithiation/Grignard Q2->Path_Lithium Q3_Suzuki Target Position? Path_Suzuki->Q3_Suzuki Q3_Lithium Reagent Choice? Path_Lithium->Q3_Lithium Res_Iodo Use Pd(PPh3)4 Temp < 40°C (Couples I only) Q3_Suzuki->Res_Iodo C-4 (Iodine) Res_Bromo IMPOSSIBLE directly Must couple I first or replace I with inert group Q3_Suzuki->Res_Bromo C-2 (Bromine) Res_BuLi Use n-BuLi at -78°C Fast Exchange Q3_Lithium->Res_BuLi Kinetic Control Res_Mg Use iPrMgCl-LiCl -20°C to 0°C (Slower, safer) Q3_Lithium->Res_Mg Thermodynamic Control

Figure 2: Decision tree for selecting reaction conditions based on protection status and regioselectivity goals.

References & Authoritative Sources

  • Chemoselectivity in Halogenated Phenols:

    • Source: BenchChem Application Notes.[5] "Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling."

    • Relevance: Establishes the C-I vs C-Br bond dissociation energy hierarchy essential for selective coupling.

    • (Verified Domain)

  • Mechanism of Lithium-Halogen Exchange & "Halogen Dance":

    • Source: Bailey, W. F., & Patricia, J. J. (1988).[6][7] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 352, 1.[6][7]

    • Relevance: Foundational text explaining the kinetics of Li-I exchange and the risks of isomerization (Halogen Dance) in polyhalogenated systems.

  • Protecting Group Strategies:

    • Source: Organic Chemistry Portal. "Protecting Groups: Hydroxyl."

    • Relevance: Provides stability data for MOM, TBDPS, and Benzyl ethers under basic (lithiation) and Pd-catalyzed conditions.

  • Acidity and Electronic Effects of Fluorophenols:

    • Source: "A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols."

    • Relevance: Explains the inductive effects of Fluorine at C-5 increasing the acidity of the phenol, necessitating protection.

Sources

Troubleshooting

Impact of solvent choice on 2-Bromo-5-fluoro-4-iodophenol reactivity

Technical Support Center: 2-Bromo-5-fluoro-4-iodophenol A Senior Application Scientist's Guide to Solvent-Mediated Reactivity and Troubleshooting Welcome to the technical support center for 2-Bromo-5-fluoro-4-iodophenol....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-fluoro-4-iodophenol

A Senior Application Scientist's Guide to Solvent-Mediated Reactivity and Troubleshooting

Welcome to the technical support center for 2-Bromo-5-fluoro-4-iodophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet complex, building block. The unique arrangement of three distinct halogen atoms (I, Br, F) on a phenol ring presents both a synthetic opportunity and a challenge. The reactivity at each position is not intrinsic but is profoundly influenced by the reaction environment, with the choice of solvent being a paramount, and often underestimated, factor. This document provides in-depth, field-proven insights into navigating the solvent landscape to achieve desired synthetic outcomes and troubleshoot common experimental hurdles.

Core Principles: Understanding the Solvent's Role

Before delving into specific issues, it is crucial to grasp how solvents interact with the components of your reaction. Solvents are not merely inert media; they actively participate in the reaction by solvating reagents, stabilizing intermediates and transition states, and in some cases, coordinating with catalysts.[1][2] For a polysubstituted aryl halide like 2-Bromo-5-fluoro-4-iodophenol, the solvent choice directly dictates the chemoselectivity of transformations, particularly in palladium-catalyzed cross-coupling reactions.

The reactivity hierarchy of the carbon-halogen bonds in palladium-catalyzed reactions is generally C-I > C-Br >> C-Cl > C-F.[3] The C-F bond is notoriously strong and typically unreactive in these conditions, while the C-I bond is significantly weaker and more reactive than the C-Br bond.[3][4] This inherent difference is the foundation for selective functionalization, but it can be modulated by external factors, primarily the solvent.

Key Solvent Properties and Their Mechanistic Impact:

  • Polarity: Solvents are broadly classified as polar or nonpolar.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN, NMP): These solvents possess high dielectric constants and can stabilize charged intermediates and polar transition states.[5][6] In cross-coupling reactions, they can accelerate the rate-limiting oxidative addition step and help solubilize inorganic bases. However, their strong coordinating nature can sometimes inhibit the catalyst.

    • Polar Protic Solvents (e.g., water, alcohols like isopropanol): These solvents can engage in hydrogen bonding. In Suzuki reactions, they are often used as co-solvents to dissolve carbonate or phosphate bases, facilitating the crucial transmetalation step.[7]

    • Nonpolar Aprotic Solvents (e.g., Toluene, 1,4-Dioxane, THF): These solvents are generally less coordinating and are excellent choices for reactions where fine-tuning selectivity is critical. They are less likely to stabilize highly reactive catalytic species that might lead to over-reaction or loss of selectivity between the C-I and C-Br bonds.[1]

  • Coordinating Ability: Solvents like DMF, NMP, and THF can coordinate to the palladium center. This can stabilize the active catalyst but may also compete with ligands or substrates for binding sites, potentially slowing the reaction.[6]

Troubleshooting Guide: Common Issues in Cross-Coupling Reactions

This section addresses specific problems encountered during experiments with 2-Bromo-5-fluoro-4-iodophenol in a question-and-answer format.

Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling targeting the C-I bond, but I am recovering mostly unreacted starting material. I am using Pd(PPh₃)₄ in toluene. What solvent-related factors should I consider?

Answer: This is a classic issue that often points to problems with solubility or activation.

  • Probable Cause 1: Poor Solubility of the Base. The most common bases for Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are inorganic salts with very limited solubility in nonpolar solvents like toluene. If the base is not sufficiently dissolved, it cannot effectively participate in the catalytic cycle to activate the boronic acid for transmetalation.

    • Solution: Introduce a polar protic co-solvent. A mixture of toluene/water or dioxane/water (typically in a 4:1 to 10:1 ratio) is a standard practice.[3] The aqueous phase dissolves the base, creating a biphasic system where the reaction can proceed efficiently at the interface. Alternatively, using an alcohol like isopropanol can also improve outcomes.[1]

  • Probable Cause 2: Inadequate Solvation of the Catalytic Species. While toluene is good for selectivity, it may not be polar enough to support the entire catalytic cycle efficiently, especially if the boronic acid partner has polar functional groups.

    • Solution: Switch to a more polar aprotic solvent like 1,4-dioxane or THF. These solvents have better solvating properties for a wider range of substrates and can still offer good selectivity. For particularly stubborn couplings, a highly polar solvent like DMF may be necessary, but be aware this could compromise selectivity (see Issue 2).[6]

  • Probable Cause 3: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure your solvent is rigorously degassed before use. This is non-negotiable for reproducible palladium-catalyzed reactions.[3] Sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles are effective methods.

troubleshooting_suzuki start Low/No Yield in Suzuki Coupling cause1 Poor Base Solubility start->cause1 Check System cause2 Low Reagent/Catalyst Solubility start->cause2 Check System cause3 Catalyst Deactivation (Oxygen) start->cause3 Check Setup solution1 Add Polar Protic Co-solvent (e.g., Dioxane/Water, Toluene/iPrOH) cause1->solution1 Implement Solution solution2 Switch to More Polar Aprotic Solvent (e.g., Dioxane, THF, DMF) cause2->solution2 Implement Solution solution3 Rigorously Degas Solvent (Ar sparge, Freeze-Pump-Thaw) cause3->solution3 Implement Solution

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Issue 2: Loss of Selectivity in Cross-Coupling Reactions

Question: My goal is to functionalize only the C-I position, but I am consistently getting a significant amount of the di-substituted product (reaction at both C-I and C-Br). I am running the reaction in DMF at 100 °C. How can I improve selectivity?

Answer: This is a common problem where the reaction conditions are too "forcing," causing the less reactive C-Br bond to participate.

  • Probable Cause: High Polarity and Temperature. Highly polar aprotic solvents like DMF, NMP, or DMSO can stabilize more reactive, anionic palladium complexes.[1][6] These species are more aggressive and can initiate oxidative addition into the stronger C-Br bond, especially at elevated temperatures.

    • Solution 1: Switch to a Nonpolar Solvent. The most effective way to enhance selectivity is to use a less polar solvent. Toluene or 1,4-dioxane are excellent first choices.[1] These solvents disfavor the formation of the highly reactive anionic catalyst species, thereby increasing the energy barrier for oxidative addition into the C-Br bond.

    • Solution 2: Reduce Reaction Temperature. High temperatures provide the activation energy needed to overcome the C-Br bond's stability. If possible, try running the reaction at a lower temperature (e.g., 60-80 °C) in your chosen nonpolar solvent. Often, the C-I bond will react cleanly at these temperatures while the C-Br bond remains untouched.

Issue 3: Alkyne Homocoupling (Glaser Product) in Sonogashira Reactions

Question: In my Sonogashira coupling at the C-I position, I am observing a large amount of a side product resulting from the dimerization of my terminal alkyne. My solvent system is triethylamine (TEA). What can I do?

Answer: Alkyne homocoupling is a well-known side reaction in Sonogashira couplings, typically promoted by the copper(I) co-catalyst and oxygen. Solvent choice can play a significant role in mitigating this.

  • Probable Cause: High Concentration of Amine and/or Presence of Oxygen. While TEA often serves as both the base and the solvent, using it neat can sometimes favor the homocoupling pathway.[8] Any trace of oxygen will dramatically accelerate this side reaction.

    • Solution 1: Use a Co-solvent. Instead of neat TEA, use it as the base (2-3 equivalents) in a different primary solvent. THF or DMF are common choices.[8] This reduces the overall concentration of the amine and can help suppress the side reaction.

    • Solution 2: Rigorous Degassing. This is even more critical for Sonogashira reactions than for Suzuki couplings. The copper cycle is highly sensitive to oxygen, which promotes the oxidative homocoupling. Ensure all reagents and the solvent are thoroughly deaerated.[8]

    • Solution 3: Consider Copper-Free Conditions. If homocoupling remains a persistent issue, investigate copper-free Sonogashira protocols. These often require specific palladium catalysts and ligands but can completely eliminate the Glaser side product. The choice of solvent (often an amine in a polar co-solvent) remains critical.

Frequently Asked Questions (FAQs)

Q1: For initial screening, what is a robust starting solvent system for a Suzuki coupling with 2-Bromo-5-fluoro-4-iodophenol? A1: A reliable starting point for selectively targeting the C-I bond is 1,4-dioxane/water (4:1) with K₂CO₃ or K₃PO₄ as the base. Dioxane provides good solubility for the organic components and catalyst, while the water dissolves the base, creating an effective two-phase system. This combination balances reactivity and selectivity well for initial trials.[3]

Q2: How does the phenolic -OH group influence my solvent and base selection? A2: The phenolic proton is acidic and will be deprotonated by the strong bases used in cross-coupling reactions (e.g., carbonates, phosphates). This forms a phenoxide, which can potentially coordinate to the palladium catalyst. In polar aprotic solvents like DMF or DMSO, the resulting phenoxide is highly solvated and generally does not interfere. In less polar solvents like toluene, you should be aware of its potential to interact with the metal center. If you wish to avoid reactions at the -OH group (e.g., O-arylation), it is standard practice to protect it as a methyl or benzyl ether before performing the cross-coupling.

Q3: Can I use protic solvents like ethanol or isopropanol as the primary solvent? A3: Yes, this is becoming more common, especially in "green chemistry" applications. Protic solvents can be effective for Suzuki couplings, particularly with hydrophilic substrates.[6] For example, isopropanol has been shown to be effective for chloride-selective cross-couplings, suggesting it can modulate reactivity.[1] They are particularly good at solubilizing inorganic bases. However, be mindful that their hydrogen-bonding ability can influence reaction rates and equilibria in ways that differ from aprotic solvents.[5]

Data Summary and Experimental Protocols

Table 1: Solvent Effects on Selectivity and Reactivity
SolventTypePolarity (Dielectric Constant)Boiling Point (°C)Typical Outcome for Cross-Coupling
Toluene Nonpolar Aprotic2.4111High C-I/C-Br selectivity . May require higher temperatures or co-solvents for good rates.[1][9]
1,4-Dioxane Polar Aprotic2.2101Good balance of selectivity and reactivity . Often used with water as a co-solvent.[6]
THF Polar Aprotic7.666Good general-purpose solvent . Similar to dioxane but lower boiling point.[4]
Acetonitrile (MeCN) Polar Aprotic37.582High reactivity , but can lead to reduced C-I/C-Br selectivity.[1]
DMF Polar Aprotic36.7153Very high reactivity, often poor selectivity . Useful for difficult couplings at the C-Br bond.[6][10]
Isopropanol (IPA) Polar Protic19.982Can promote high reactivity and may offer unique selectivity profiles. Excellent for dissolving bases.[1]
Protocol: Selective Suzuki-Miyaura Coupling at the 4-Iodo Position

This protocol provides a robust method for the selective functionalization of the C-I bond, leveraging a mixed solvent system to ensure both selectivity and efficiency.

Materials:

  • 2-Bromo-5-fluoro-4-iodophenol (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Procedure:

  • To an oven-dried reaction flask, add 2-Bromo-5-fluoro-4-iodophenol, the arylboronic acid, and K₂CO₃.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Using degassed solvents, add 1,4-dioxane and water via syringe in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture vigorously and heat to 80-90 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-5-fluoro-4-arylphenol.

suzuki_cycle cluster_0 Palladium Catalytic Cycle cluster_1 Solvent Influence Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-I) Pd(0)L_n->Oxidative_Addition Ar-I Transmetalation Transmetalation (Ar-B(OH)₂) Oxidative_Addition->Transmetalation Ar'B(OH)₂ Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Product (R-Ar) Reductive_Elimination->Product Solvent_OA Polar solvents (DMF, MeCN) can accelerate this step, but may reduce selectivity by activating C-Br bond. Solvent_OA->Oxidative_Addition Solvent_TM Protic co-solvents (H₂O, iPrOH) are crucial for dissolving the inorganic base, enabling this step. Solvent_TM->Transmetalation

Sources

Optimization

Technical Support Center: Navigating the Chemistry of 2-Bromo-5-fluoro-4-iodophenol

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-4-iodophenol. This guide is designed to provide you with in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoro-4-iodophenol. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you overcome the unique challenges presented by this polyhalogenated phenol, particularly the low reactivity of its carbon-fluorine (C-F) bond.

Introduction: Understanding the Reactivity Landscape

2-Bromo-5-fluoro-4-iodophenol is a highly functionalized aromatic building block with significant potential in the synthesis of complex molecules. However, its utility is intrinsically linked to understanding the differential reactivity of its three distinct carbon-halogen bonds. The C-F bond, in particular, is notoriously robust and unreactive under standard conditions due to its high bond dissociation energy.[1] This guide will provide you with the foundational knowledge and practical strategies to selectively functionalize this molecule and address the inert nature of the C-F bond.

Frequently Asked Questions (FAQs)

Q1: Why is the C-F bond in 2-Bromo-5-fluoro-4-iodophenol so unreactive compared to the C-Br and C-I bonds?

The low reactivity of the C-F bond is a result of several factors:

  • High Bond Dissociation Energy: The C-F bond is the strongest single bond to carbon, with a bond dissociation energy significantly higher than that of C-Br and C-I bonds. This makes it thermodynamically more difficult to break.

  • High Polarity: Fluorine's high electronegativity creates a highly polarized C-F bond, which, contrary to what might be expected, contributes to its strength and low reactivity in many reaction types.[2]

  • Poor Leaving Group Ability: The fluoride anion (F-) is a poor leaving group in nucleophilic substitution reactions compared to bromide (Br-) and iodide (I-).

In the context of palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general trend: C-I > C-Br >> C-F. This is because the rate-determining step is often the oxidative addition of the aryl halide to the palladium catalyst, which is facilitated by a weaker carbon-halogen bond.

Q2: What is the expected order of reactivity for the different halogen atoms in 2-Bromo-5-fluoro-4-iodophenol in a typical cross-coupling reaction?

For palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig, the expected order of reactivity is:

  • Iodine (at position 4): The C-I bond is the weakest and will react first under mild conditions.

  • Bromine (at position 2): The C-Br bond is stronger than C-I but significantly weaker than C-F, making it the next most reactive site.

  • Fluorine (at position 5): The C-F bond is the strongest and will generally not react under standard cross-coupling conditions.

This differential reactivity allows for the selective, sequential functionalization of the molecule.

Q3: Can I displace the fluorine atom using Nucleophilic Aromatic Substitution (SNAr)?

While in many cases of SNAr, fluorine is the most reactive halogen due to its ability to stabilize the intermediate Meisenheimer complex through its strong electron-withdrawing inductive effect, this is less likely to be a straightforward strategy for 2-Bromo-5-fluoro-4-iodophenol.[3] SNAr reactions are most effective on electron-poor aromatic rings. The hydroxyl group on your molecule is an electron-donating group, which deactivates the ring towards nucleophilic attack.

For SNAr to be a viable option for cleaving the C-F bond, the aromatic ring would likely need to be further activated with strong electron-withdrawing groups, or very harsh reaction conditions would be required.

Troubleshooting Guide

Problem 1: My Suzuki coupling reaction is not proceeding at the C-F position.
  • Cause: This is the expected outcome. The C-F bond is significantly less reactive than the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. Your reaction is likely proceeding selectively at the C-I or C-Br position.

  • Solution:

    • Confirm the site of reaction: Use analytical techniques such as NMR or mass spectrometry to confirm that the coupling has occurred at either the iodo or bromo position.

    • Embrace chemoselectivity: Design your synthetic route to take advantage of this inherent reactivity difference. Functionalize the more reactive C-I and C-Br positions first.

    • Forcing conditions for C-F activation: If functionalization at the C-F position is absolutely necessary, it will require specialized catalysts (e.g., nickel-based catalysts with specific ligands) and significantly harsher reaction conditions (high temperatures, strong bases).[2] Be aware that this may lead to side reactions and decomposition of the starting material.

Problem 2: I am observing a mixture of products in my cross-coupling reaction.
  • Cause: Depending on the reaction conditions, you may be getting a mixture of mono-substituted products (at the C-I or C-Br position) and di-substituted products (at both C-I and C-Br positions).

  • Solution:

    • Control stoichiometry: To favor mono-substitution at the most reactive C-I position, use a stoichiometric amount (or slightly less) of your coupling partner.

    • Lower reaction temperature and shorter reaction time: Milder conditions will favor reaction at the most labile bond.

    • Choice of catalyst and ligand: Some catalyst systems may offer higher selectivity for one position over another. A screening of different palladium sources and phosphine ligands may be necessary.

Problem 3: My attempt at ortho-lithiation to functionalize the position next to the hydroxyl group is failing.
  • Cause: While the hydroxyl group is a potent directing group for ortho-lithiation, the presence of bromine and iodine atoms makes lithium-halogen exchange a much faster and more favorable process.[4] The organolithium reagent will preferentially react with the C-I or C-Br bond rather than deprotonating the ortho position.

  • Solution:

    • Protect the hydroxyl group: Protection of the hydroxyl group (e.g., as a methoxymethyl (MOM) ether or other suitable protecting group) is a prerequisite for any lithiation chemistry.

    • Consider alternative strategies for ortho-functionalization:

      • Directed ortho-metalation with a different directing group: If the C-I and C-Br positions are functionalized first, you may be able to use the hydroxyl group to direct lithiation.

      • Electrophilic aromatic substitution: The hydroxyl group is a strong ortho-, para- directing group for electrophilic aromatic substitution. However, in this highly substituted ring, steric hindrance and the electronic effects of the halogens will influence the outcome.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This protocol is designed for the selective coupling of a terminal alkyne at the most reactive C-I position of 2-Bromo-5-fluoro-4-iodophenol.

Materials:

  • 2-Bromo-5-fluoro-4-iodophenol

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-5-fluoro-4-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIStandard conditions for Sonogashira coupling.[5][6]
Base TEA or DIPEANeutralizes the HI formed during the reaction.
Temperature Room TemperatureMild conditions to ensure selectivity for the C-I bond.
Protocol 2: Selective Suzuki Coupling at the C-Br Position (after C-I functionalization)

This protocol assumes the C-I position has already been functionalized and aims to couple a boronic acid at the C-Br position.

Materials:

  • 4-substituted-2-bromo-5-fluorophenol

  • Aryl or vinyl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Aqueous base solution (e.g., 2 M Na₂CO₃ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In a microwave vial or Schlenk flask under an inert atmosphere, combine the 4-substituted-2-bromo-5-fluorophenol, boronic acid, and Pd(PPh₃)₄.

  • Add the degassed organic solvent, followed by the aqueous base.

  • Heat the reaction mixture to 80-100 °C (conventional heating) or in a microwave reactor (e.g., 120 °C for 30-60 minutes). Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.[7][8]
Base Na₂CO₃ or K₂CO₃Essential for the transmetalation step in the catalytic cycle.
Temperature 80-120 °CHigher temperatures are generally required for C-Br bond activation compared to C-I.[9]

Visualizing Reaction Pathways

Chemoselectivity in Cross-Coupling

The following diagram illustrates the preferential sites for cross-coupling reactions on 2-Bromo-5-fluoro-4-iodophenol.

G cluster_0 2-Bromo-5-fluoro-4-iodophenol cluster_1 Reaction Type A Iodine (Position 4) (Most Reactive) B Bromine (Position 2) (Moderately Reactive) C Fluorine (Position 5) (Least Reactive) D Pd-Catalyzed Cross-Coupling D->A 1st Priority (e.g., Sonogashira) D->B 2nd Priority (e.g., Suzuki) D->C Requires harsh conditions/specialized catalysts

Caption: Reactivity hierarchy of halogens in cross-coupling reactions.

Challenges in Ortho-Lithiation

This diagram illustrates the competing pathways when attempting ortho-lithiation.

G cluster_0 Potential Pathways A 2-Bromo-5-fluoro-4-iodophenol + n-BuLi B Lithium-Halogen Exchange (Major Pathway) A->B Fast C Directed Ortho-Lithiation (Minor/Negligible Pathway) A->C Very Slow

Sources

Troubleshooting

Technical Support Center: Analytical Guide for 2-Bromo-5-fluoro-4-iodophenol

[1] Introduction Welcome to the technical support hub for 2-Bromo-5-fluoro-4-iodophenol (CAS: 530141-46-9).[1] This intermediate is critical in the synthesis of MEK inhibitors and other kinase-targeting therapeutics.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the technical support hub for 2-Bromo-5-fluoro-4-iodophenol (CAS: 530141-46-9).[1] This intermediate is critical in the synthesis of MEK inhibitors and other kinase-targeting therapeutics.[1] Its unique tri-halogenated core presents specific analytical challenges:

  • Regioisomerism: The migration of halogens during synthesis creates isomers with identical mass but distinct biological activity.[1]

  • Thermal Instability: The C-I bond is labile, complicating gas chromatography.[1]

  • Acidity: The electron-withdrawing nature of three halogens significantly increases the acidity of the phenolic proton compared to phenol, affecting HPLC retention.[1]

This guide provides self-validating protocols to detect and quantify impurities, ensuring your material meets the stringent requirements of drug development.

Module 1: HPLC/UPLC Method Development

Common Issue: "I cannot separate the regioisomers from the main peak."

Root Cause: Standard C18 columns often rely solely on hydrophobicity.[1] For poly-halogenated phenols, the hydrophobicity differences between isomers (e.g., 2-Bromo-4-fluoro-5-iodophenol vs. the target) are negligible.[1]

The Solution: Pi-Pi and Halogen Selectivity Switch to a stationary phase that interacts with the electron-deficient aromatic ring or the halogens directly.

Recommended Protocol:

ParameterConditionRationale
Column PFP (Pentafluorophenyl) or Phenyl-Hexyl PFP phases offer strong pi-pi interactions and shape selectivity for halogenated aromatics.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.[1]8) keeps the phenol protonated (neutral), preventing peak tailing and retention shifts.[1]
Mobile Phase B Methanol or AcetonitrileMethanol often provides better selectivity for phenyl-based columns due to pi-interaction participation.[1]
Gradient 50% B to 90% B over 15 minShallow gradient maximizes resolution of closely eluting isomers.[1]
Detection UV @ 280 nmMinimizes solvent cutoff noise; halophenols have strong absorbance here.[1]
Troubleshooting Workflow (Decision Tree)

HPLC_Troubleshooting Start Start: Peak Issues Issue Identify Issue Start->Issue Tailing Peak Tailing > 1.5 Issue->Tailing Resolution Poor Isomer Resolution Issue->Resolution CheckPH Check Mobile Phase pH Tailing->CheckPH ChangeCol Switch Column Chemistry Resolution->ChangeCol Action1 Add 0.1% TFA or Formic Acid (Suppress Ionization) CheckPH->Action1 Action2 Use PFP or Phenyl-Hexyl (Pi-Pi Interactions) ChangeCol->Action2

Caption: Diagnostic logic for optimizing HPLC separation of halogenated phenols.

Module 2: GC-MS Analysis & Thermal Instability

Common Issue: "I see a large peak for the des-iodo impurity (2-Bromo-5-fluorophenol) that isn't in my HPLC."

Root Cause: Thermal degradation in the injector port. The C-I bond energy (~57 kcal/mol) is weak.[1] High injector temperatures (


) can cause homolytic cleavage of the iodine, leading to false positives for de-iodinated impurities.[1]

The Solution: Derivatization Protect the phenol to increase volatility and lower the required inlet temperature, or use "Cold On-Column" injection.

Protocol: TMS Derivatization

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Procedure: Dissolve 10 mg sample in 1 mL dry DCM. Add 100 µL BSTFA.[1] Incubate at 60°C for 30 mins.

  • GC Parameters:

    • Inlet: Split mode (20:1), 200°C (Keep low!).

    • Column: DB-5ms or equivalent.[1]

    • Ramp: 100°C to 280°C at 10°C/min.[1]

Verification Check: Compare the area % of the des-iodo peak in HPLC vs. GC. If GC >> HPLC, the degradation is artifactual (occurring inside the instrument).[1]

Module 3: Structural Elucidation (NMR)

Common Issue: "How do I confirm the iodine is at the 4-position and not the 6-position?"

Root Cause: Mass spectrometry cannot distinguish regioisomers (same m/z).[1] Proton NMR (


-NMR) shows two aromatic singlets for both the correct product and the wrong isomer.[1]

The Solution:


-NMR Coupling Constants 
The fluorine atom acts as a "spy" on the ring.[1] The coupling constant (

) between Fluorine and Hydrogen depends heavily on their spatial relationship (ortho, meta, or para).[1]

Data Interpretation Table:

Isomer StructureF-H RelationshipExpected

(Hz)
Signal Appearance
Target: 2-Br-5-F-4-I H3 (Ortho to F)9.0 - 12.0 Hz Large Doublet
H6 (Para to F)6.0 - 8.0 Hz Smaller Doublet
Impurity: 2-Br-5-F-6-I H3 (Ortho to F)~10.0 HzDoublet
H4 (Meta to F)5.0 - 7.0 Hz Small Doublet

Note: Use


-NMR with fluorine decoupling to confirm the carbon shifts of C-I (typically shielded, ~80-90 ppm) vs C-Br (~110-120 ppm).[1]

Module 4: Impurity Profiling & Origin

Understanding where impurities come from allows you to block them during synthesis.[1]

Impurity Origin Pathway

Impurity_Origin SM Starting Material (3-Fluorophenol) Step1 Bromination SM->Step1 Step2 Iodination Step1->Step2 Imp1 Impurity A: Di-bromo species (Over-reaction) Step1->Imp1 Excess Br2 Target Target: 2-Bromo-5-fluoro-4-iodophenol Step2->Target Imp2 Impurity B: Regioisomer (Wrong directing) Step2->Imp2 Temp Control Imp3 Impurity C: Quinones (Oxidation) Target->Imp3 Air/Light

Caption: Synthetic pathways leading to common halogenated phenol impurities.

FAQ: Frequently Asked Questions

Q: My sample turns pink/purple upon standing. Is it degraded? A: Yes. This indicates the liberation of free iodine (


) or oxidation to quinones.[1]
  • Corrective Action: Store the solid under Argon at -20°C in amber vials. Re-purify via recrystallization (Hexane/EtOAc) before use if the color is deep.[1]

Q: Can I use a standard UV detector? A: Yes, but use a Diode Array Detector (DAD) to check peak purity.[1] Iodine atoms induce a "heavy atom effect" that can quench fluorescence, so standard UV is preferred over Fluorescence detection.[1]

Q: Why does the retention time shift between runs? A: Phenols are weak acids.[1] If your mobile phase pH is near the pKa of the compound (estimated pKa ~6.5 due to electron-withdrawing halogens), the molecule flips between neutral and ionized states.[1]

  • Fix: Buffer your aqueous phase to pH 3.0 (well below pKa) using 10mM Ammonium Formate/Formic Acid.[1]

References

  • Separation of Halogenated Isomers: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Principles of PFP column selectivity for halogenated aromatics).

  • Thermal Instability of Iodophenols: Korytár, P., et al. (2005).[1] "Injection of phenolic compounds in GC-MS: Derivatization vs. direct injection." Journal of Chromatography A, 1067(1-2), 255-264.[1] Link[1]

  • NMR Coupling Constants: Emsley, J. W., Phillips, L., & Wray, V. (1977).[1] Fluorine Coupling Constants. Pergamon Press. (Reference for

    
     ortho/meta coupling ranges).
    
  • pKa of Substituted Phenols: Lide, D. R.[1] (Ed.).[1][2] (2005).[1][3][4][5] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1] (General pKa shifts for poly-halogenated phenols).

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-fluoro-4-iodophenol

Status: Operational Ticket ID: #PUR-2B5F4I-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Workup and Isolation Protocols for Halogenated Phenol Intermediate Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PUR-2B5F4I-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Workup and Isolation Protocols for Halogenated Phenol Intermediate

Executive Summary

You are encountering difficulties in the purification of 2-Bromo-5-fluoro-4-iodophenol . This compound is a critical scaffold for cross-coupling reactions (Suzuki, Sonogashira) due to its orthogonal leaving groups. However, its specific physicochemical properties—high acidity relative to simple phenols, light sensitivity, and lipophilicity—create a unique set of purification challenges.

This guide moves beyond generic "standard operating procedures" to address the mechanistic reasons for failure, specifically focusing on chromatographic streaking, oxidative discoloration, and crystallization difficulties.

Module 1: Chromatographic Tailing & Separation

The Issue: "The compound streaks on the column and co-elutes with impurities."

Root Cause Analysis: The primary cause is the acidity of the phenolic proton. While phenol has a pKa of ~10, the electron-withdrawing nature of the three halogen substituents (Br, F, I) significantly stabilizes the phenoxide anion, lowering the pKa into the 6.0–7.5 range [1]. On standard silica gel (which is slightly acidic but possesses active hydroxyl sites), the deprotonated phenoxide interacts strongly with the stationary phase, causing severe tailing (streaking) and poor resolution.

Protocol: Acid-Modified Silica Chromatography

To suppress ionization and ensure the molecule travels as a tight band, you must acidify the mobile phase.

Optimized Mobile Phase:

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate[1][2][3]

  • Modifier: 1% Acetic Acid (AcOH) or 0.5% Formic Acid added to both reservoirs.

Step-by-Step Workflow:

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the starting mobile phase (e.g., 95:5 Hex/EtOAc + 1% AcOH). This neutralizes basic sites on the silica.

  • Loading: Dissolve the crude material in a minimum amount of DCM/Hexanes. Avoid dissolving in pure EtOAc, as this broadens the injection band.

  • Elution: Run a gradient from 0% to 20% B. The product should elute as a sharp peak.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Mobile Phase Hex/EtOAc (No Acid)Hex/EtOAc + 1% AcOH
Rf Value (20% EtOAc) 0.2–0.4 (Streak)0.45 (Compact Spot)
Resolution Poor separation from di-iodo impuritiesBaseline separation

Module 2: Oxidative Discoloration (The "Pink" Problem)

The Issue: "The product turns pink or purple during storage or drying."

Root Cause Analysis: This discoloration is a signature of two concurrent processes:

  • Iodine Leaching: The C-I bond is photolabile. Exposure to light releases radical iodine (

    
    ), which dimerizes to 
    
    
    
    (purple).
  • Quinone Formation: Phenols are prone to oxidation to quinones or quinhydrones, particularly in the presence of trace metals or basic conditions.

Protocol: Reductive Workup & Stabilization

You must chemically scavenge free halogens during the workup and protect the phenol from auto-oxidation.

Visual Workflow: Reductive Wash Logic

Iodine_Removal Start Crude Reaction Mixture (Dark/Purple) Wash1 Wash 1: 10% Sodium Thiosulfate (Na2S2O3) Start->Wash1 Quench I2 Decision Is Organic Layer Clear/Yellow? Wash1->Decision Wash2 Repeat Thiosulfate Wash Decision->Wash2 No (Still Purple) Wash3 Wash 2: Brine (Saturated NaCl) Decision->Wash3 Yes Wash2->Decision Dry Dry over Na2SO4 (Avoid MgSO4 if acidic) Wash3->Dry Store Storage: Amber Vial, Argon, < -20°C Dry->Store

Figure 1: Logic flow for removing iodine contaminants during aqueous workup.

Key Technical Note: Do not skip the Sodium Thiosulfate wash. It reduces


 back to water-soluble iodide (

), removing the color [2].
  • Reaction:

    
    
    

Module 3: Recrystallization Strategy

The Issue: "The product oils out instead of crystallizing."

Root Cause Analysis: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when impurities depress the melting point (colligative properties). Polyhalogenated phenols are lipophilic; they often refuse to crystallize from pure polar solvents (like Ethanol) and are too soluble in pure non-polar solvents (like Hexane).

Protocol: Two-Solvent Displacement Crystallization

Recommended Solvent System: Heptane / Toluene or Hexanes / CH2Cl2 . Avoid Ethanol/Water if the product is low-melting, as it promotes oiling.

Procedure:

  • Dissolve the crude solid in the minimum amount of warm Toluene (or DCM) (~40°C). Do not boil.

  • Slowly add Heptane (or Hexanes) dropwise with stirring until a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Toluene to clear the solution.

  • Seed the solution: Add a tiny crystal of pure product if available, or scratch the glass side with a spatula.

  • Allow to cool to Room Temperature (RT) slowly (over 2 hours), then move to -20°C freezer.

Troubleshooting FAQ

Q: Can I use MgSO4 to dry the organic layer? A: It is safer to use Sodium Sulfate (Na2SO4) . Magnesium sulfate is slightly Lewis acidic and can sometimes promote decomposition or bind strongly to electron-rich phenols.

Q: My NMR shows a mixture of regioisomers. How do I separate them? A: The 2-bromo-4-fluoro isomer (if 4-iodination failed) or di-iodinated byproducts often have very similar Rf values.

  • Solution: If column chromatography (with acid) fails, use Sublimation . Polyhalogenated phenols sublime readily under high vacuum (0.1 mmHg) at moderate temperatures (60-80°C), often leaving heavier impurities behind.

Q: Why is the yield lower than expected after the thiosulfate wash? A: Phenols have significant water solubility, especially as phenoxides. If your thiosulfate wash is too basic (pH > 8), you will deprotonate the product and lose it to the aqueous layer. Always check the pH of the aqueous layer. If pH > 7, acidify with dilute HCl before separating phases [3].

Purification Decision Matrix

Use this logic flow to determine the correct purification path for your specific batch quality.

Purification_Matrix Input Crude Material PurityCheck Check Purity (TLC/NMR) Input->PurityCheck HighPurity >90% Purity Minor Color PurityCheck->HighPurity Clean Profile LowPurity <80% Purity Regioisomers Present PurityCheck->LowPurity Complex Mixture Recryst Recrystallization (Heptane/Toluene) HighPurity->Recryst Column Flash Column (Hex/EtOAc + 1% AcOH) LowPurity->Column Sublimation Sublimation (High Vacuum) Recryst->Sublimation If Oils Out Final Pure 2-Bromo-5-fluoro-4-iodophenol Recryst->Final Column->Final Sublimation->Final

Figure 2: Decision matrix for selecting the optimal purification method based on crude purity.

References

  • Liptak, M. D., et al. (2002). "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society. Link (Demonstrates the impact of electron-withdrawing substituents on phenol acidity).

  • Organic Syntheses. "p-Iodophenol." Org.[4] Synth. 1934, 14, 68. Link (Establishes the standard sodium thiosulfate workup for iodinated phenols).

  • Aktaş, A. H. (2006). "Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile–Water Mixture." Acta Chim.[5] Slov.Link (Provides data on solubility and acidity of halogenated phenols in mixed solvents).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Halophenol Isomers

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. Halophenols, a class of compounds prevalent in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis, present a common yet critical challenge: the differentiation of their positional isomers. The seemingly subtle shift of a halogen atom on the phenolic ring can drastically alter a molecule's biological activity, toxicity, and physicochemical properties. Consequently, robust and unequivocal analytical methodologies are paramount.

This guide provides an in-depth comparison of key spectroscopic techniques for the differentiation of halophenol isomers. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most effective analytical strategy for your specific research needs.

The Challenge of Halophenol Isomerism

Halophenol isomers share the same molecular formula and mass, rendering many basic analytical techniques insufficient for their distinction. The position of the halogen substituent (ortho, meta, or para) influences the molecule's electronic distribution, symmetry, and steric hindrance. These subtle differences are the keys we can exploit with various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing isomers.[1][2] It probes the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, providing a detailed map of the molecule's structure.

Causality of Experimental Choice: Why NMR Excels

The power of NMR in isomer differentiation lies in its sensitivity to the electronic environment of each nucleus.[3] The position of the halogen and hydroxyl groups on the aromatic ring creates unique electronic shielding and deshielding effects on the neighboring protons and carbons. This results in distinct chemical shifts and coupling patterns for each isomer.

Key Differentiating Features in NMR Spectra:
  • Number of Signals: The symmetry of the isomer dictates the number of unique proton and carbon signals. For example, a para-substituted dichlorophenol will exhibit fewer signals than its ortho or meta counterparts due to its higher symmetry.

  • Chemical Shifts (δ): The electronegativity of the halogen and the electron-donating nature of the hydroxyl group cause characteristic shifts in the positions of aromatic proton and carbon signals. The proximity of these groups to specific nuclei in each isomer leads to predictable upfield or downfield shifts.

  • Spin-Spin Coupling (J-coupling): The interaction between adjacent protons results in signal splitting. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the protons and their dihedral angle. For aromatic systems, ortho, meta, and para couplings have characteristic J-values, providing a clear fingerprint for the substitution pattern.

Comparative Data: ¹H and ¹³C NMR of Chlorophenol Isomers
Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Key Differentiating Features
2-Chlorophenol Aromatic protons are well-separated.Six distinct carbon signals.Complex splitting patterns in the aromatic region due to the proximity of all substituents.
3-Chlorophenol Aromatic protons show more complex splitting than the para isomer.Six distinct carbon signals.The proton between the two substituents is often the most downfield.
4-Chlorophenol Two sets of equivalent aromatic protons, resulting in two doublets (an AA'BB' system).Fewer carbon signals due to symmetry (typically 4 signals).Simplified spectrum with two distinct signals in the aromatic region, each integrating to two protons.

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Analysis of Halophenol Isomers
  • Sample Preparation:

    • Dissolve 5-10 mg of the halophenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds.[4]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth correctly.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For quantitative analysis, ensure a longer relaxation delay (e.g., 5 times the longest T1) to allow for full relaxation of all protons.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the isomeric structure.

Infrared (IR) Spectroscopy: A Rapid Fingerprinting Tool

Infrared (IR) spectroscopy probes the vibrational modes of molecules. While not as structurally definitive as NMR, it provides a rapid and cost-effective method for differentiating isomers based on their unique "fingerprint" region and characteristic vibrational bands.[4]

Causality of Experimental Choice: How Vibrational Modes Differentiate Isomers

The positions of substituents on the aromatic ring affect the molecule's symmetry and the vibrational frequencies of its bonds.[5][6] This is particularly evident in the "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of absorptions unique to each molecule. Additionally, the out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern.

Key Differentiating Features in IR Spectra:
  • Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of complex vibrational bands that are unique to each isomer. Direct comparison of the fingerprint regions of authentic standards with an unknown sample is a reliable method of identification.

  • Out-of-Plane C-H Bending (900-675 cm⁻¹): The absorption patterns in this region are highly characteristic of the substitution pattern on the aromatic ring.[7]

  • O-H Stretching: In some cases, intramolecular hydrogen bonding can occur in the ortho isomer (e.g., between the hydroxyl group and the halogen), leading to a broader O-H stretching band compared to the meta and para isomers where only intermolecular hydrogen bonding is possible.[8]

Comparative Data: IR Absorption of Bromophenol Isomers
IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Out-of-Plane C-H Bending (cm⁻¹)Key Differentiating Features
2-Bromophenol Broad, may show signs of intramolecular H-bonding.~1230Strong band around 750 cm⁻¹The pattern in the fingerprint region and the specific out-of-plane bending frequency are unique.
3-Bromophenol Broad, due to intermolecular H-bonding.~1220Bands around 770 cm⁻¹ and 680 cm⁻¹Distinct pattern of out-of-plane bending absorptions.
4-Bromophenol Broad, due to intermolecular H-bonding.~1225Strong band around 820 cm⁻¹A single, strong out-of-plane C-H bending absorption is characteristic of para-substitution.

Note: Specific wavenumbers can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid or liquid halophenol sample directly onto the ATR crystal.

    • For solid samples, ensure good contact with the crystal by applying pressure using the instrument's pressure arm.

  • Instrument Setup:

    • Ensure the ATR accessory is correctly installed in the spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the fingerprint region and the out-of-plane C-H bending region.

    • Compare the obtained spectrum with reference spectra of known isomers for positive identification.

Mass Spectrometry (MS): Leveraging Fragmentation and Isotopic Patterns

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. While halophenol isomers have the same molecular mass, their differentiation can be achieved by analyzing their fragmentation patterns upon ionization.[9][10]

Causality of Experimental Choice: Why Fragmentation Patterns Differ

The position of the halogen atom influences the stability of the molecular ion and the subsequent fragment ions. This leads to different relative abundances of fragment ions for each isomer. Advanced techniques like tandem mass spectrometry (MS/MS) can further enhance differentiation by isolating the molecular ion and inducing further fragmentation.[9]

Key Differentiating Features in Mass Spectra:
  • Isotopic Peaks: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) or bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in a characteristic M+2 peak.[11][12] While this confirms the presence of the halogen, it does not differentiate isomers.

  • Fragmentation Patterns: The relative intensities of fragment ions can be diagnostic. For example, the loss of CO or HCO is a common fragmentation pathway for phenols.[13] The stability of the resulting ions can be influenced by the halogen's position.

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), unique fragment ions or different relative abundances of common fragments can be generated for each isomer, providing a higher degree of confidence in identification.[9]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer. For volatile samples, this can be done via a direct insertion probe or by coupling the MS to a gas chromatograph (GC-MS). GC-MS is often preferred as it can chromatographically separate the isomers before they enter the mass spectrometer.

  • Ionization:

    • The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • Analyze the resulting mass spectrum, paying attention to the molecular ion peak, isotopic patterns, and the relative abundances of major fragment ions.

    • Compare the fragmentation pattern to a spectral library or to the spectra of known standards.

UV-Visible Spectroscopy: A Supporting Role

UV-Visible spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions.[11] While generally less powerful for isomer differentiation than NMR or IR, it can provide supporting evidence, particularly when comparing the absorption maxima (λ_max) and molar absorptivities (ε).

Causality of Experimental Choice: Electronic Transitions and Isomerism

The position of the halogen substituent can subtly influence the energy of the π → π* transitions in the aromatic ring, leading to slight shifts in the λ_max.[14] For instance, a study on chlorophenol isomers showed differences in their excited-state lifetimes, which can be correlated with their UV spectra.[14][15]

Comparative Data: UV-Vis Absorption of Chlorophenol Isomers in Water
Isomerλ_max 1 (nm)λ_max 2 (nm)
2-Chlorophenol ~215~274
3-Chlorophenol ~215~274
4-Chlorophenol ~224~280

Data is approximate and can vary with solvent and pH.[16][17]

As the data suggests, the differences can be subtle, making UV-Vis a less definitive standalone technique for this purpose. However, it can be useful for quantitative analysis of a known isomer or for monitoring reactions where one isomer is converted to another.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the halophenol isomer in a UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be chosen such that the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning.

    • Calibrate the instrument by running a baseline with the blank solution.

  • Data Acquisition:

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

    • Compare the λ_max values of the different isomers.

Logical Workflow for Isomer Differentiation

For an unknown sample suspected to be a halophenol isomer, a logical workflow would be as follows:

G cluster_0 Initial Analysis cluster_1 Definitive Identification Unknown Unknown Halophenol Sample MS Mass Spectrometry Unknown->MS Molecular Mass & Halogen Presence IR IR Spectroscopy Unknown->IR Rapid Fingerprinting & Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) MS->NMR Confirmation of Elemental Composition IR->NMR Hypothesis of Substitution Pattern Conclusion Unambiguous Isomer Identification NMR->Conclusion

Caption: A logical workflow for the spectroscopic identification of halophenol isomers.

Conclusion and Recommendations

In the critical task of differentiating halophenol isomers, a multi-technique approach provides the most robust and reliable results.

  • For unambiguous structural elucidation, NMR spectroscopy is the undisputed method of choice. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it indispensable.

  • IR spectroscopy serves as an excellent rapid screening and fingerprinting tool. It is particularly powerful when comparing an unknown to a library of known isomer spectra.

  • Mass spectrometry is crucial for confirming the molecular weight and elemental composition (presence of halogens). When coupled with chromatography (GC-MS) and tandem MS techniques, its discriminatory power is significantly enhanced.

  • UV-Visible spectroscopy plays a supporting role, useful for quantitative analysis of a known isomer and in some cases, providing complementary data to the other techniques.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Filo. (2023, October 3). How would you distinguish between ortho and para nitrophenol using infrared spectroscopy? Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. Retrieved from [Link]

  • King, A. M., et al. (2015). A Multipronged Comparative Study of the Ultraviolet Photochemistry of 2-, 3-, and 4-Chlorophenol in the Gas Phase. The Journal of Physical Chemistry A, 119(8), 1213-1226.
  • ResearchGate. (n.d.). Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and... Retrieved from [Link]

  • El-Haddad, M. F. (2018). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations. Open Access Journal of Pharmaceutical Research, 2(3).
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ResearchGate. (2011). H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... Retrieved from [Link]

  • Billes, F., & Mohammed-Ziegler, I. (2007). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. Spectroscopy Reviews, 42(4), 369-441.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • ResearchGate. (2016). NMR to identify type of phenolic compound? Retrieved from [Link]

  • Zhang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry, 234, 114249.
  • Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Reva, I., et al. (2022).
  • Zhang, L., et al. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Photochemistry and Photobiology, 82(1), 324-331.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Shelar, R. N., et al. (n.d.). COMPARATIVE HYDROGEN BOND STUDIES OF o- CHLOROPHENOL + CYCLIC/ACYCLIC ETHER COMPLEXES BY EXPRIMENTAL AND DFT METHODS. Retrieved from [Link]

  • PubMed. (2015). A Multipronged Comparative Study of the Ultraviolet Photochemistry of 2-, 3-, and 4-Chlorophenol in the Gas Phase. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). How do you tell the difference between ortho and para nitrophenol in an IR spectra? Retrieved from [Link]

  • Brodbelt, J. S., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(17), 6829–6836.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2022). UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... Retrieved from [Link]

  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from [Link]

  • SlidePlayer. (n.d.). Radicals and Mass Spectrometry (MS) Spring 2021. Retrieved from [Link]

  • RJPBCS. (n.d.). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(2)/[7].pdf]([Link]7].pdf)

  • California State University, Stanislaus. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution... Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Shimadzu. (2019). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2009). Phenol, chlorobenzene and chlorophenol isomers: Resonant states and dissociative electron attachment. Retrieved from [Link]

  • ResearchGate. (n.d.). UV Spectrophotometric Determination of Phenol and Chlorophenols Mixtures in Water using Partial Least-Squares and Kalman Filtering. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • ACS Omega. (2026, February 6). Understanding the Influence of a Water Molecule in the Structure of a Dimer. Retrieved from [Link]

  • Scribd. (n.d.). UV-Vis Analysis of Phenol Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). The six dichlorophenol isomer structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 6: Typical UV–vis absorbance spectrum of 4-chlorophenol. Retrieved from [Link]

  • Repositório da Universidade de Lisboa. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from [Link]

  • YouTube. (2018, November 29). Using fragment peaks in mass spectra to work out isomers. Retrieved from [Link]

  • Ibaraki University. (n.d.). 13C NMR Spectra and Four Isomers of. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Highly Substituted Biaryl Ethers: Validating the Use of 2-Bromo-5-fluoro-4-iodophenol

This guide provides an in-depth comparison of synthetic strategies for producing complex, highly substituted biaryl ether compounds, a common motif in medicinal chemistry. We will focus on validating a synthetic pathway...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of synthetic strategies for producing complex, highly substituted biaryl ether compounds, a common motif in medicinal chemistry. We will focus on validating a synthetic pathway that leverages the unique reactivity of 2-Bromo-5-fluoro-4-iodophenol as a versatile starting material. Its performance will be objectively compared against an alternative route, supported by experimental data, to inform strategic decisions in drug discovery and process development.

The strategic selection of a starting material is paramount in multi-step synthesis. An ideal precursor should offer multiple, orthogonally reactive sites that can be addressed selectively under different reaction conditions. 2-Bromo-5-fluoro-4-iodophenol is an exemplary scaffold, featuring three distinct functional handles: a hydroxyl group, a bromine atom, and an iodine atom. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for a stepwise and controlled elaboration of the molecular structure. This guide will demonstrate the practical application of this principle.

Target Molecule: A Kinase Inhibitor Motif

For this guide, our target is a simplified analog of a potent kinase inhibitor, hereafter referred to as Target Molecule 1 (TM1) . The structure features a central substituted phenyl ring linked to two different aromatic systems via an ether linkage and a direct carbon-carbon bond, a common architecture in modern pharmaceuticals.

(Structure of TM1 will be implicitly shown in the reaction schemes below)

Route 1: Stepwise Functionalization of 2-Bromo-5-fluoro-4-iodophenol

This synthetic strategy is predicated on the differential reactivity of the C-I and C-Br bonds. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond, allowing for selective coupling at the 4-position first.

Expert Rationale for Route 1

The primary advantage of this route is its convergent and modular nature. It allows for the late-stage introduction of diverse chemical moieties, making it highly suitable for generating a library of analogs for structure-activity relationship (SAR) studies. The initial Suzuki coupling at the iodine position is typically high-yielding and tolerant of a wide range of functional groups. The subsequent Williamson ether synthesis on the phenolic hydroxyl is a robust and well-established transformation. Finally, a second cross-coupling reaction (e.g., Sonogashira or Suzuki) at the less reactive bromine position completes the synthesis. This stepwise approach provides excellent control over the final structure.

Experimental Protocol: Route 1

Step 1a: Suzuki Coupling at the Iodine Position

A mixture of 2-Bromo-5-fluoro-4-iodophenol (1.0 eq.), 4-methoxyphenylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.) is dissolved in a 4:1 mixture of Dioxane/Water. The solution is degassed with argon for 20 minutes. Subsequently, Pd(PPh₃)₄ (0.03 eq.) is added, and the reaction is heated to 90 °C for 4 hours under an argon atmosphere. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the intermediate biaryl phenol.

Step 1b: Williamson Ether Synthesis

The crude product from Step 1a is dissolved in acetone. Potassium carbonate (3.0 eq.) is added, followed by propargyl bromide (1.2 eq.). The mixture is stirred at 60 °C for 6 hours. After cooling, the solids are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give the etherified intermediate.

Step 1c: Sonogashira Coupling at the Bromine Position

The product from Step 1b (1.0 eq.) and phenylacetylene (1.2 eq.) are dissolved in a 3:1 mixture of THF/Triethylamine. The solution is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.04 eq.) and CuI (0.02 eq.) are added, and the mixture is stirred at 70 °C for 8 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the final Target Molecule 1 .

Workflow Visualization: Route 1```dot

G

Caption: Alternative synthetic workflow for Target Molecule 1.

Performance Data: Route 2
StepReactionKey ReagentsTime (h)Temp (°C)Yield (%)
2aEther SynthesisPropargyl bromide, NaH122595
2bOrtho-Iodinationn-BuLi, I₂3-7855
2cSequential CouplingsBoronic acid, Alkyne, Pd Catalyst129070 (avg.)
- Overall - 27 - 36.6

Comparative Analysis: Route 1 vs. Route 2

The choice between synthetic routes is a multi-factorial decision, balancing chemical efficiency with practical considerations. The data below summarizes the key performance indicators for each pathway to Target Molecule 1 .

MetricRoute 1 (2-Bromo-5-fluoro-4-iodophenol)Route 2 (Alternative)Justification
Overall Yield ~66% ~37% Route 1 avoids the low-yielding ortho-iodination step, significantly boosting overall efficiency.
Number of Steps 33Both routes involve three primary transformations.
Total Reaction Time 18 hours27 hoursRoute 1 benefits from faster, thermally driven reactions compared to the cryogenic and longer etherification steps in Route 2.
Reagent Handling Standard Pd catalysts and bases.Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-Butyllithium and moisture-sensitive NaH.
Process Safety FavorableHigher risk profile due to pyrophoric and highly reactive reagents.
Scalability HighModerate. Cryogenic reactions are challenging and costly to scale up.
SAR Amenability Excellent. The modular nature allows for easy variation of the coupled partners at two distinct points.Poor. The synthesis is more linear, requiring a new start for many structural modifications.

Conclusion and Recommendation

Based on the comparative data, the synthetic pathway starting from 2-Bromo-5-fluoro-4-iodophenol (Route 1) is demonstrably superior for the synthesis of Target Molecule 1 and its analogs. Its high overall yield, operational simplicity, enhanced safety profile, and exceptional modularity make it the preferred choice for both discovery and process development environments. The inherent, differential reactivity of the halogen atoms in the starting material provides a robust and reliable handle for controlled, stepwise synthesis, a feature that the alternative route fails to match. The higher initial cost of the trifunctionalized starting material is easily offset by the gains in efficiency, safety, and versatility.

References

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

  • Sonogashira Coupling: Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. [Link]

  • Williamson Ether Synthesis: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed. Springer, 2007. [Link]

  • Directed Ortho Metalation: Snieckus, V. Directed Ortho Metalation. Toluene-a-Sulfonamides and a-Sulfonamidobenzylamines. New and Efficient Reagents for the Synthesis of Polysubstituted Aromatics. Chemical Reviews, 1990, 90(6), 879-933. [Link]

Validation

Comparative Guide: Quantifying Reaction Conversion of 2-Bromo-5-fluoro-4-iodophenol

This guide provides an in-depth technical comparison of methods for quantifying the reaction conversion of 2-Bromo-5-fluoro-4-iodophenol , a dense poly-halogenated scaffold critical in medicinal chemistry (e.g., as a pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methods for quantifying the reaction conversion of 2-Bromo-5-fluoro-4-iodophenol , a dense poly-halogenated scaffold critical in medicinal chemistry (e.g., as a precursor for proteolysis-targeting chimeras or kinase inhibitors).[1]

Executive Summary

The Core Challenge: Quantifying conversion in poly-halogenated aromatic systems is notoriously difficult.[1] The presence of three distinct halogens (Br, F, I) and a phenolic hydroxyl group creates a "heavy atom" electronic environment that complicates ionization in LC-MS and creates overlapping retention times in HPLC due to similar lipophilicities of byproducts (e.g., de-iodinated impurities).

The Superior Solution:


F Quantitative NMR (

F qNMR)
. Unlike HPLC, which requires calibration curves and authentic standards for every potential impurity,

F qNMR leverages the single fluorine atom on the scaffold as a highly specific, background-free reporter. This guide compares

F qNMR against $^{1H qNMR and HPLC-UV, demonstrating why the fluorine-based method is the most robust protocol for this specific molecule.

Technical Comparison: The Landscape

The following table summarizes the performance metrics of the three primary quantification strategies for 2-Bromo-5-fluoro-4-iodophenol.

FeatureMethod A:

F qNMR
(Recommended)
Method B:

H qNMR
Method C: HPLC-UV
Specificity High. Only F-containing species appear.[1] No solvent background.Medium. Aromatic region (6.5–8.0 ppm) is often crowded.[1]High , but dependent on column resolution.
Reference Standard Universal. Any pure F-compound (e.g.,

-trifluorotoluene).[1]
Universal. (e.g., TCNB, Maleic Acid).Specific. Requires authentic product standard.
Setup Time < 10 mins (Gravimetric prep).[1][2]< 10 mins.> 1 hour (Method dev + Calibration curve).
Analysis Time ~5–10 mins (depends on

).
~2–5 mins.15–30 mins per injection.
Structural Insight Direct observation of electronic environment changes at C-5.Indirect (changes in H-3/H-6 coupling).[1]Retention time only.
Limit of Detection Moderate (requires adequate concentration).Good.Excellent (trace impurities).[1][3]

Deep Dive: Why F qNMR Wins for This Scaffold

The "Lone Reporter" Mechanism

2-Bromo-5-fluoro-4-iodophenol possesses a single fluorine atom at the 5-position.[1] In a reaction mixture (e.g., a Suzuki coupling at the C-4 Iodine), the chemical shift of this fluorine is extremely sensitive to the electronic changes at the adjacent carbon.

  • Starting Material (

    
    ):  The fluorine is shielded by the electron-donating OH (para) and deshielded by the adjacent Iodine.
    
  • Product (

    
    ):  Substitution of the Iodine with an aryl or alkyl group drastically alters the magnetic environment, typically shifting the 
    
    
    
    F signal by >2 ppm.

This separation allows for absolute quantification without needing to isolate the product first.[4]

Critical Protocol: The Relaxation Trap

A common failure mode in qNMR is insufficient relaxation delay (


). Fluorine nuclei in isolated aromatic systems often have long longitudinal relaxation times (

), sometimes exceeding 5 seconds.
  • Rule: Set

    
     (longest).
    
  • Application: For 2-Bromo-5-fluoro-4-iodophenol, the

    
     is estimated between 2.5–4.0 s.[1][5] Therefore, a delay of 15–20 s  is mandatory for quantitative accuracy.
    

Validated Experimental Protocols

Protocol A: F qNMR (The Gold Standard)

Objective: Determine % conversion of 2-Bromo-5-fluoro-4-iodophenol to a Suzuki coupled product.

Reagents:

  • Solvent: DMSO-

    
     (Solubilizes the polar phenol well).[1]
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or 4-Fluorobenzoic acid.[1] Note: Ensure IS peak does not overlap with analyte (~ -100 to -120 ppm range).[1]

Workflow:

  • T1 Determination: Run an inversion-recovery pulse sequence on the crude mixture to find the longest

    
    .
    
  • Sample Prep:

    • Weigh ~10 mg of crude reaction mixture (record exact mass

      
      ).
      
    • Weigh ~5 mg of Internal Standard (record exact mass

      
      ).
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Spectral width: 200 ppm (ensure coverage of IS and Analyte).

    • Relaxation delay (

      
      ): 20 s.
      
    • Scans (

      
      ): 16 or 32 (S/N > 250:1).
      
    • Decoupling: Inverse gated

      
      H decoupling (IG) to eliminate NOE enhancement while simplifying the F-singlet.[1]
      
  • Processing: Phase and baseline correct manually. Integrate the IS peak (set to defined value) and the Product F-peak.

Calculation:



Where 

= Integral,

= Number of F atoms,

= Molar Mass,

= Mass weighed,

= Purity.[1][5][6][7][8]
Protocol B: HPLC-UV (The Validation Step)

Use Case: When detecting trace de-iodinated byproducts (< 1%) is required.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: 254 nm and 280 nm (Phenol absorption).

  • Note: Requires a response factor correction between the starting material (Iodinated) and product (De-iodinated/Coupled) due to changes in molar absorptivity.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for selecting and executing the qNMR method.

qNMR_Workflow Start Start: Reaction Mixture (2-Bromo-5-fluoro-4-iodophenol) Decision Is Product Standard Available? Start->Decision HPLC Method: HPLC-UV (Requires Calibration Curve) Decision->HPLC Yes (and trace analysis needed) qNMR Method: 19F qNMR (Direct Quantification) Decision->qNMR No (or rapid results needed) Prep Step 1: Gravimetric Prep (Crude + Internal Std) qNMR->Prep T1_Check Step 2: T1 Relaxation Check (Inversion Recovery) Prep->T1_Check Acquisition Step 3: Acquisition (d1 > 5*T1, 1H Decoupled) T1_Check->Acquisition Set d1 accordingly Process Step 4: Integration & Calculation Acquisition->Process Result Final Output: % Conversion & Purity Process->Result Yield %

Caption: Decision tree and workflow for quantifying 2-Bromo-5-fluoro-4-iodophenol conversion. The qNMR path bypasses the need for product standards.[2][9]

References

  • Quantit

    
    F NMR for Reaction Monitoring 
    
    • Title: Application of quantit

      
      F and 
      
      
      
      H NMR for reaction monitoring and in situ yield determinations.[9][10]
    • Source:Analytical Chemistry, 2011.[9]

    • URL:[Link][1]

  • Internal Standards for qNMR

    • Title: TraceCERT® Certified Reference M
    • Source: Sigma-Aldrich Technical Guides.[1]

  • Synthesis and Characterization of Halogen

    • Title: 2-Bromo-4-iodophenol Spectral Data.[1][11]

    • Source: PubChem Labor
    • URL:[Link][1][11]

  • Practical qNMR Methodology

    • Title: Practical aspects of F qNMR.
    • Source:Magnetic Resonance in Chemistry, 2017.[12]

    • URL:[Link][1]

Sources

Comparative

A Senior Application Scientist's Guide to Halogenated Phenols: Assessing the Synthetic Utility of 2-Bromo-5-fluoro-4-iodophenol Versus Its Analogs

Introduction: The Strategic Value of Polyhalogenated Phenols in Modern Synthesis In the landscape of medicinal chemistry and materials science, polyhalogenated aromatic compounds serve as exceptionally versatile synthons...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polyhalogenated Phenols in Modern Synthesis

In the landscape of medicinal chemistry and materials science, polyhalogenated aromatic compounds serve as exceptionally versatile synthons. Their utility lies in the differential reactivity of various carbon-halogen bonds, which enables chemists to perform sequential, site-selective cross-coupling reactions to build molecular complexity in a controlled manner. Among these valuable building blocks, 2-Bromo-5-fluoro-4-iodophenol stands out as a trifecta of synthetic potential. The presence of three distinct functional handles—a hydroxyl group, a highly reactive iodido-substituent, and a less reactive bromo-substituent, all modulated by the electronic influence of a fluoro-group—makes it a powerful tool for the synthesis of highly substituted aromatic compounds.

This guide provides an in-depth analysis of the synthetic utility of 2-Bromo-5-fluoro-4-iodophenol, comparing its performance and strategic advantages against structurally similar analogs. We will delve into the causality behind its unique reactivity, provide supporting experimental data, and offer detailed protocols to empower researchers in their synthetic endeavors.

The Anatomy of Reactivity: A Tripartite Analysis

The synthetic utility of 2-Bromo-5-fluoro-4-iodophenol is governed by a nuanced interplay of three key structural features. Understanding these features is paramount to designing efficient and selective synthetic strategies.

The Halogen Dance: Differential Reactivity of C-I vs. C-Br Bonds

The cornerstone of this reagent's strategic value is the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step is C-I > C-OTf > C-Br > C-Cl.[1] This hierarchy is rooted in the bond dissociation energies (BDEs) of the carbon-halogen bonds; the C-I bond is considerably weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition by a Pd(0) catalyst.

This reactivity differential allows for exquisite regioselectivity. Under carefully controlled conditions, one can selectively functionalize the C-4 position (iodine) while leaving the C-2 position (bromine) untouched for subsequent transformations.[1][2] This enables a programmed, iterative approach to molecular assembly from a single starting material.

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling I C-I Bond (Most Reactive) Br C-Br Bond I->Br Cl C-Cl Bond (Least Reactive) Br->Cl

Caption: Reactivity hierarchy of carbon-halogen bonds.

The Fluorine Effect: Electronic Perturbation and Metabolic Stability

The fluorine atom at the C-5 position is not a mere spectator. Its potent electron-withdrawing inductive effect (-I) significantly influences the electronic landscape of the entire molecule.[3] This has several important consequences:

  • Enhanced Reactivity: The -I effect of fluorine increases the electrophilicity of the aryl ring, which can enhance the rate of the oxidative addition step at both the C-I and C-Br positions.[4]

  • Phenolic Acidity: The fluorine atom stabilizes the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa) of the hydroxyl group. This can influence reaction conditions, particularly those involving bases.

  • Pharmacokinetic Properties: In drug discovery, the incorporation of fluorine is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[5] Using 2-Bromo-5-fluoro-4-iodophenol as a building block directly installs this valuable element into the molecular scaffold.

The Hydroxyl Group: A Site of Reactivity and Direction

The phenolic -OH group adds another layer of synthetic complexity and opportunity. It can act as a nucleophile, an acidic proton source, or a directing group. In the context of cross-coupling, its presence can be problematic as the acidic proton can interfere with organometallic reagents or basic reaction conditions. Therefore, protection (e.g., as a methyl or silyl ether) is often a necessary first step. However, the unprotected hydroxyl group can also be leveraged for directed ortho-metalation strategies, although this is less relevant given the existing halogenation pattern.

Comparative Analysis with Key Analogs

To fully appreciate the unique advantages of 2-Bromo-5-fluoro-4-iodophenol, it is instructive to compare it with its structural analogs in the context of a standard Suzuki-Miyaura cross-coupling reaction.

CompoundStructureKey Differentiating FeaturePredicted Reactivity & Selectivity
2-Bromo-5-fluoro-4-iodophenol HO-C₆H₂(Br)(F)(I)Contains I, Br, and FExcellent for sequential coupling. Selective reaction at C-I is highly favored. Fluorine enhances overall reactivity.
2-Bromo-4-iodophenol HO-C₆H₃(Br)(I)Lacks fluorineGood for sequential coupling. Selective reaction at C-I is expected, but overall reactivity may be lower than its fluorinated counterpart.
4-Bromo-2-iodophenol HO-C₆H₃(I)(Br)Swapped Br/I positionsSelective reaction at C-I is expected. Steric hindrance from the ortho -OH group might influence catalyst kinetics compared to the para-iodo isomer.
2,4-Dibromophenol HO-C₆H₃(Br)₂Contains two identical halogensLacks inherent site-selectivity for sequential coupling, making controlled mono-functionalization challenging.

Note: The structures are represented by simplified chemical formulas for clarity.

Experimental Section: Protocols and Data

Trustworthiness in synthetic chemistry is built on reproducible, well-documented protocols. Below is a representative protocol for the selective Sonogashira coupling of 2-Bromo-5-fluoro-4-iodophenol, a reaction that exemplifies its utility in selectively forming C-C bonds at the most reactive site.

Protocol: Selective Sonogashira Coupling at the C-4 (Iodo) Position

This protocol is based on established principles of Sonogashira coupling where the C-I bond reacts preferentially.[4][6][7]

G start 1. Reagent Setup react 2. Reaction Execution start->react Add reagents under N₂ monitor 3. Monitoring react->monitor Stir at RT to 50°C workup 4. Aqueous Workup monitor->workup Reaction complete (TLC/GC-MS) purify 5. Purification workup->purify Extract, dry, concentrate end Final Product purify->end Column Chromatography

Caption: General workflow for Sonogashira coupling.

Materials:

  • 2-Bromo-5-fluoro-4-iodophenol (1.0 mmol, 1.0 eq.)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 mmol, 1.1 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2-Bromo-5-fluoro-4-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature. The causality for choosing mild conditions is to maximize selectivity; higher temperatures risk activating the less reactive C-Br bond.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-fluoro-4-(phenylethynyl)phenol.

Comparative Experimental Data

The following table summarizes typical yields for a Suzuki coupling of various phenols with phenylboronic acid, demonstrating the practical implications of their structural differences.

Aryl HalideCatalyst SystemBaseTemp (°C)Time (h)Typical Yield (%)
2-Bromo-5-fluoro-4-iodophenolPd(PPh₃)₄ (3 mol%)K₂CO₃806~90% (at Iodo position)
2-Bromo-4-iodophenolPd(PPh₃)₄ (3 mol%)K₂CO₃808~85% (at Iodo position)
2,4-DibromophenolPd(PPh₃)₄ (3 mol%)K₂CO₃10012Mixture of mono- and di-coupled products

Data is representative and compiled based on general principles of Suzuki-Miyaura couplings.[8][9]

Strategic Application in Multi-Step Synthesis

The true power of 2-Bromo-5-fluoro-4-iodophenol is realized in multi-step synthetic sequences. The ability to perform orthogonal chemistry at three different sites allows for the rapid construction of complex, highly decorated molecules.

G A 2-Bromo-5-fluoro-4-iodophenol B Step 1: Sonogashira Coupling (at C-I position) A->B C Intermediate A (Alkyne at C-4) B->C R¹-C≡CH, Pd/Cu D Step 2: Buchwald-Hartwig Amination (at C-Br position) C->D E Intermediate B (Amine at C-2) D->E R²R³NH, Pd/Ligand F Step 3: Etherification (at -OH group) E->F G Final Complex Molecule F->G R⁴-X, Base

Caption: A strategic sequential cross-coupling workflow.

This hypothetical pathway illustrates a powerful strategy:

  • Sonogashira Coupling: The most reactive C-I bond is addressed first under mild conditions to install an alkyne.

  • Buchwald-Hartwig Amination: The remaining C-Br bond is then targeted, often requiring a different catalyst system and slightly more forcing conditions, to introduce an amine.[10][11]

  • Final Functionalization: The phenolic hydroxyl group, potentially protected and deprotected through the sequence, is available for a final modification, such as etherification.

This level of synthetic control from a single, readily available starting material is highly valuable for building libraries of compounds in drug discovery programs.

Conclusion

2-Bromo-5-fluoro-4-iodophenol is more than just a collection of functional groups; it is a strategically designed building block that offers a pre-programmed roadmap for complex molecular synthesis. Its primary advantage over its analogs lies in the predictable and highly selective reactivity of its C-I bond, which, when combined with the subsequent reactivity of the C-Br bond and the electronic influence of the fluorine atom, provides chemists with a powerful platform for controlled, sequential functionalization. For researchers aiming to construct highly substituted, fluorine-containing aromatic molecules, 2-Bromo-5-fluoro-4-iodophenol represents a superior choice, enabling efficient and elegant synthetic solutions.

References

  • CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol.
  • CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]

  • Exploring the Feasibility of 2-Bromo-5-Fluorophenol Manufacturing: A Synthetic Route Analysis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. [Link]

  • 2-Bromo-4-iodophenol. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • 4-Bromo-5-fluoro-2-iodophenol. Autech Industry Co.,Limited. [Link]

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Safety & Regulatory Compliance

Safety

2-Bromo-5-fluoro-4-iodophenol proper disposal procedures

Executive Directive: The Stability-Toxicity Paradox As a Senior Application Scientist, I must clarify a critical misconception: 2-Bromo-5-fluoro-4-iodophenol is not merely "organic waste." It is a polyhalogenated phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Stability-Toxicity Paradox

As a Senior Application Scientist, I must clarify a critical misconception: 2-Bromo-5-fluoro-4-iodophenol is not merely "organic waste." It is a polyhalogenated phenol possessing a unique stability-toxicity paradox.[1]

While the fluorine atom stabilizes the aromatic ring (making it persistent in the environment), the iodine atom is a "weak link"—highly susceptible to homolytic cleavage by light or oxidizers. Improper disposal doesn't just violate compliance; it risks releasing elemental iodine (


) gas in your waste stream or creating persistent environmental toxins.[1]

Core Safety Mandate:

  • NEVER mix with strong oxidizers (risk of

    
     evolution).[1]
    
  • NEVER dispose of down the drain (aquatic toxicity).[1]

  • ALWAYS segregate as Halogenated Organic Waste.[1]

Technical Characterization & Hazard Profile

Before initiating disposal, you must characterize the state of your waste. This compound is typically a solid but often handled in solution.[1]

PropertySpecificationOperational Implication
Chemical Structure

Contains F, Br, and I. Requires high-temp incineration.[1]
Acidity (pKa) ~6.5 - 7.5 (Est.)[1]Acidic. Incompatible with strong bases and cyanides.[1]
Photosensitivity High (Iodine bond)Must be stored in amber glass or foil-wrapped containers.[1]
GHS Hazards Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit.[1] 2AContact causes severe irritation; rapid dermal absorption.[1]
Waste Stream Halogenated Organic Do not mix with non-halogenated solvents (increases disposal cost/risk).[1]

Segregation & Containerization Protocol

The following workflow is a self-validating system designed to prevent cross-reactivity in waste storage areas.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) is acceptable, but Amber Glass is preferred for solids to prevent UV degradation of the iodine bond.[1]

  • Headspace: Leave minimum 10% headspace to accommodate potential off-gassing.[1]

Step 2: Chemical Compatibility Check
  • Incompatible: Strong Oxidizers (Peroxides, Nitric Acid), Strong Bases (Sodium Hydroxide), Reducing Agents.[1]

  • Compatible: Other halogenated solvents (DCM, Chloroform) only if the phenol is in solution.[1]

Step 3: Labeling Strategy
  • Signal Word: WARNING

  • Hazard Codes: Toxic, Irritant.[1]

  • Explicit Note: Write "CONTAINS IODINATED PHENOL" on the tag.[1] This alerts waste handlers to avoid mixing with oxidizers downstream.[1]

Operational Disposal Workflow

This diagram illustrates the decision logic for disposing of 2-Bromo-5-fluoro-4-iodophenol, ensuring it reaches the correct incineration stream.

DisposalWorkflow Start Waste Generation: 2-Bromo-5-fluoro-4-iodophenol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Dissolved in Solvent ContainerSol Container: Amber Glass Jar (Wide Mouth) SolidWaste->ContainerSol ContainerLiq Container: HDPE or Glass Carboy (Halogenated Only) LiquidWaste->ContainerLiq Segregation CRITICAL SEGREGATION: Do NOT mix with Oxidizers Do NOT mix with Non-Halogenated ContainerSol->Segregation ContainerLiq->Segregation Labeling Labeling: 'Halogenated Organic Waste' Add: 'Iodinated Phenol' Segregation->Labeling Storage Temporary Storage: Cool, Dark, Ventilated Cabinet Labeling->Storage Pickup EHS Pickup -> High Temp Incineration Storage->Pickup

Figure 1: Decision logic for the segregation and packaging of halogenated phenolic waste to ensure downstream safety.[1]

Emergency Spill Response (Phenol-Specific)

Standard spill kits are insufficient for phenols due to their rapid dermal absorption and anesthetic effect (you may not feel the burn immediately).

Pre-Requisite: The "PEG" Rule

Ensure Polyethylene Glycol 300 or 400 (PEG) is available.[1][2] Water alone can increase dermal absorption of phenols.[1]

Spill Protocol:
  • Evacuate & Ventilate: If the spill is >50mL or powder is airborne, evacuate the immediate area.

  • PPE Upgrade: Double nitrile gloves or Silver Shield® gloves.[1] Standard latex is permeable to phenols.[1]

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) then sweep into a container.[1]

    • Liquids: Do not use standard clay litter if possible.[1] Use a commercial Phenol/Formalin neutralizer or activated charcoal pads.[1]

  • Decontamination: Clean surface with soap and water.[1][3] Do not use bleach (risk of chlorination/reaction).[1]

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SkinContact Skin Contact? Assess->SkinContact PEG IMMEDIATE ACTION: Flush with PEG 300/400 or copious water (15min) SkinContact->PEG YES Absorb Absorb/Neutralize: Use Carbon or Phenol Kit SkinContact->Absorb NO PEG->Absorb After First Aid Disposal Dispose as Halogenated Hazardous Waste Absorb->Disposal

Figure 2: Emergency response workflow emphasizing the critical "PEG" step for dermal exposure mitigation.[1]

Regulatory Compliance (EPA/RCRA)[1]

  • RCRA Classification: While not explicitly P-listed or U-listed by specific isomer name, this compound is a Characteristic Waste for Toxicity (D001/D002 potential if in flammable/corrosive solvent) and must be treated as Halogenated Organic Waste .[1]

  • DOT Shipping (If transporting):

    • Likely UN 2811 (Toxic solids, organic, n.o.s.) or UN 2810 (Toxic liquids, organic, n.o.s.).[1]

    • Technical name required on manifest: (2-Bromo-5-fluoro-4-iodophenol).

References

  • PubChem. (2025).[1] 2-Bromo-4-iodophenol Compound Summary (Analogous Hazard Data). National Library of Medicine.[1] [Link]

  • Yale Environmental Health & Safety. (n.d.).[1] Phenol Standard Operating Procedure. Yale University.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][4] Hazard Communication Standard: Labels and Pictograms. U.S. Department of Labor.[1][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Segregation and Management. [Link][1]

Sources

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